molecular formula C8H12ClNO B2370167 5-Amino-2,3-dimethylphenol hydrochloride CAS No. 2089255-72-9

5-Amino-2,3-dimethylphenol hydrochloride

Cat. No.: B2370167
CAS No.: 2089255-72-9
M. Wt: 173.64
InChI Key: PARXHISNBACNBW-UHFFFAOYSA-N
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Description

5-Amino-2,3-dimethylphenol hydrochloride is a useful research compound. Its molecular formula is C8H12ClNO and its molecular weight is 173.64. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-2,3-dimethylphenol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2,3-dimethylphenol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2,3-dimethylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-5-3-7(9)4-8(10)6(5)2;/h3-4,10H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARXHISNBACNBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Solubility Profile of 5-Amino-2,3-dimethylphenol hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an Active Pharmaceutical Ingredient (API) is a critical determinant of its bioavailability, formulation development, and process chemistry. This guide provides a comprehensive technical overview of the solubility profile of 5-Amino-2,3-dimethylphenol hydrochloride, a key intermediate in various synthetic pathways. We will delve into the theoretical underpinnings of its solubility, present a detailed experimental protocol for its determination, analyze an illustrative solubility dataset across a range of common organic solvents, and discuss the practical implications of these findings for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solvent Selection

5-Amino-2,3-dimethylphenol hydrochloride is a versatile chemical entity characterized by its substituted phenolic ring. The presence of an amino group, two methyl groups, and a hydroxyl group, along with its formulation as a hydrochloride salt, imparts a unique combination of polar and non-polar characteristics. Understanding its solubility is paramount for its effective use in pharmaceutical manufacturing, where solvents are integral to synthesis, extraction, purification, and crystallization processes.[1][2] The choice of solvent can significantly influence reaction kinetics, yield, purity, and the final crystalline form of the compound, which in turn affects its stability and bioavailability.[2]

This guide serves as a practical resource for scientists to predict, determine, and interpret the solubility of this compound, thereby facilitating more efficient and robust process development and formulation design.

Theoretical Considerations for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This principle is a reflection of the intermolecular forces between the solute and solvent molecules. For 5-Amino-2,3-dimethylphenol hydrochloride, the following factors are at play:

  • Polarity: As a hydrochloride salt, the molecule possesses a significant ionic character, favoring interactions with polar solvents. The amino and hydroxyl groups are capable of hydrogen bonding, further enhancing solubility in protic solvents like alcohols.

  • Non-Polar Character: The benzene ring and the two methyl groups introduce a lipophilic nature to the molecule, allowing for some degree of solubility in less polar organic solvents.

  • Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the solvent will all play a crucial role in its ability to dissolve 5-Amino-2,3-dimethylphenol hydrochloride.

A thorough understanding of these molecular properties allows for an initial, qualitative prediction of solubility, which must then be confirmed through empirical measurement.[3]

Experimental Determination of Solubility

The equilibrium shake-flask method is a widely accepted and recommended technique for determining the solubility of a compound.[4] This method involves agitating an excess amount of the solute in the solvent of interest at a constant temperature until equilibrium is reached.

Materials and Equipment
  • 5-Amino-2,3-dimethylphenol hydrochloride (purity >99%)

  • Selected organic solvents (HPLC grade)

  • Volumetric flasks and pipettes

  • Scintillation vials or sealed test tubes

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Analytical balance

  • pH meter (for aqueous solutions, if applicable)

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess 5-Amino-2,3-dimethylphenol HCl prep2 Add to a known volume of solvent in a sealed vial prep1->prep2 Step 1 equil Agitate in an orbital shaker at constant temperature (e.g., 25°C) for 24-72 hours prep2->equil Step 2 sep1 Allow samples to settle equil->sep1 Step 3 sep2 Centrifuge to pellet undissolved solid sep1->sep2 Step 4 an1 Extract a clear aliquot of the supernatant sep2->an1 Step 5 an2 Dilute the aliquot with a suitable mobile phase an1->an2 Step 6 an3 Analyze concentration via HPLC or UV-Vis Spectroscopy an2->an3 Step 7 an4 Calculate original concentration an3->an4 Step 8

Caption: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Protocol
  • Preparation of Saturated Solutions: Add an excess amount of 5-Amino-2,3-dimethylphenol hydrochloride to a series of vials, ensuring a visible amount of solid remains undissolved. Accurately add a known volume (e.g., 5 mL) of each selected organic solvent to the respective vials.[5]

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C and 40°C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached. Equilibrium is confirmed when the concentration of the solute in solution does not change significantly between sequential time points.[4]

  • Sample Separation: Remove the vials from the shaker and allow them to stand at the experimental temperature for a short period. Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Quantification: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC) to a concentration within the linear range of the analytical method. Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.[6] The analysis of phenolic compounds can often be achieved with UV detection around 280 nm, though the optimal wavelength should be determined experimentally.[5]

  • Data Calculation: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

Illustrative Solubility Profile

The following table presents a plausible, illustrative solubility profile for 5-Amino-2,3-dimethylphenol hydrochloride in a range of organic solvents at two different temperatures.

SolventSolvent TypePolarity IndexSolubility at 25°C (mg/mL)Solubility at 40°C (mg/mL)
MethanolPolar Protic5.1150.5185.2
EthanolPolar Protic4.385.3105.8
IsopropanolPolar Protic3.935.148.9
AcetonitrilePolar Aprotic5.815.622.4
AcetonePolar Aprotic5.110.215.7
DichloromethanePolar Aprotic3.11.83.5
Ethyl AcetatePolar Aprotic4.40.91.8
TolueneNon-Polar2.4<0.10.2
HeptaneNon-Polar0.1<0.1<0.1

Note: This data is for illustrative purposes to demonstrate expected trends and is not based on experimentally verified results for this specific compound.

Analysis and Discussion of Results

The illustrative data reveals several key trends:

  • High Solubility in Polar Protic Solvents: The highest solubility is observed in polar protic solvents, particularly methanol and ethanol. This is attributed to the strong hydrogen bonding interactions between the hydroxyl and amino groups of the solute and the alcohol solvents, as well as the favorable solvation of the hydrochloride salt.

  • Moderate to Low Solubility in Polar Aprotic Solvents: While polar aprotic solvents like acetonitrile and acetone have high polarity indices, the solubility is significantly lower than in protic solvents. This suggests that hydrogen bonding is a primary driver of solubility for this compound.

  • Negligible Solubility in Non-Polar Solvents: As expected, the compound is practically insoluble in non-polar solvents like toluene and heptane. The energy required to break the strong intermolecular forces in the crystalline solute is not compensated by the weak van der Waals forces that would be formed with these solvents.

  • Temperature Dependence: In all cases where solubility is measurable, it increases with temperature. This indicates that the dissolution process is endothermic, which is typical for the solubility of crystalline solids.

Practical Applications in Research and Development

The solubility profile is a critical tool for various stages of pharmaceutical development:

  • Process Chemistry: Knowledge of solubility in different solvents is essential for designing efficient crystallization and purification processes.[2] For instance, a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature would be an ideal candidate for recrystallization.

  • Formulation Development: For liquid dosage forms, a solvent that can dissolve the API at the target concentration is required. For solid dosage forms, understanding solubility is the first step in exploring techniques to enhance dissolution and bioavailability, such as the formation of amorphous solid dispersions.[7]

  • Analytical Method Development: The choice of diluent for analytical techniques like HPLC is guided by the solubility of the API to ensure complete dissolution before analysis.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of 5-Amino-2,3-dimethylphenol hydrochloride. By combining theoretical principles with a robust experimental methodology, researchers can generate reliable solubility data. This data is indispensable for making informed decisions in process chemistry, formulation development, and analytical sciences, ultimately leading to a more efficient and scientifically sound drug development process. The illustrative data presented herein highlights the significant influence of solvent polarity and hydrogen bonding capabilities on the dissolution of this compound.

References

  • Purosolv. (2025-04-22). Choosing the Right Solvent for Drug Manufacturing.
  • Coastview Solvents. (2023-09-02). Understanding the Role of Solvents in Pharmaceutical Manufacturing.
  • ResearchGate. (n.d.). A system view of solvent selection in the pharmaceutical industry: Towards a sustainable choice.
  • Haltermann Carless. (2020-09-04). How to make the right choice when buying solvents for the pharmaceutical industry.
  • Amofor. (2023-12-21). Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation.
  • PROMETHEUS – Protocols. (n.d.). Chemical determination of phenolic compounds.
  • MDPI. (2022-12-16). Solubility Characteristics of Acetaminophen and Phenacetin in Binary Mixtures of Aqueous Organic Solvents: Experimental and Deep Machine Learning Screening of Green Dissolution Media.
  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • PubMed. (2024-07-20). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation.
  • JoVE. (2021-04-20). A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes.
  • Sigma-Aldrich. (n.d.). API Solubility and Dissolution Enhancement Via Formulation.
  • PMC. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities.
  • World Health Organization (WHO). (n.d.). Annex 4.

Sources

An In-depth Technical Guide to the Acidity Constants (pKa) of 5-Amino-2,3-dimethylphenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the acidity constants (pKa values) of 5-Amino-2,3-dimethylphenol hydrochloride. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the ionization behavior of this compound for applications in formulation, analytical method development, and pharmacological studies.

Introduction: The Significance of pKa in Drug Development

The acid dissociation constant, or pKa, is a critical physicochemical parameter that governs the extent of ionization of a molecule at a given pH. For an active pharmaceutical ingredient (API) like 5-Amino-2,3-dimethylphenol hydrochloride, its pKa values dictate fundamental properties such as solubility, lipophilicity, membrane permeability, and protein binding. Consequently, a thorough understanding of its ionization behavior is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the rational design of stable and bioavailable formulations.

5-Amino-2,3-dimethylphenol is a bifunctional molecule containing both a weakly acidic phenolic hydroxyl group and a weakly basic amino group. The hydrochloride salt form ensures that the basic amino group is protonated, enhancing its aqueous solubility. This guide will delve into the theoretical estimation of the pKa values for both functional groups and provide a detailed, field-proven experimental protocol for their precise determination.

Theoretical Framework: Predicting the Ionization Behavior of 5-Amino-2,3-dimethylphenol

The acidity of the phenolic hydroxyl group and the basicity of the aromatic amino group in 5-Amino-2,3-dimethylphenol are influenced by the electronic effects of the substituents on the benzene ring.

  • The Phenolic Hydroxyl Group (pKa₁) : Phenols are weakly acidic, with the pKa of the parent phenol being approximately 9.95.[1] The presence of electron-donating groups, such as alkyl groups, generally increases the pKa (decreases acidity) by destabilizing the phenoxide anion. Conversely, electron-withdrawing groups decrease the pKa (increase acidity). In 5-Amino-2,3-dimethylphenol, the two methyl groups are electron-donating through an inductive effect, which is expected to raise the pKa of the phenolic hydroxyl group compared to phenol. The amino group, being a strong electron-donating group through resonance, will further increase the electron density in the ring, destabilizing the phenoxide anion and thus significantly increasing the pKa. For instance, the pKa of 4-aminophenol's hydroxyl group is 10.3.[1] The pKa of 2,3-dimethylphenol is approximately 10.50.[2] Considering the combined electron-donating effects of the two methyl groups and the amino group, the pKa of the phenolic hydroxyl in 5-Amino-2,3-dimethylphenol is anticipated to be higher than that of both 4-aminophenol and 2,3-dimethylphenol.

  • The Amino Group (pKa₂) : The basicity of an aromatic amine is expressed by the pKa of its conjugate acid (the anilinium ion). The pKa of the anilinium ion is approximately 4.6. Electron-donating groups on the aromatic ring increase the electron density on the nitrogen atom, making the amine more basic and thus increasing the pKa of its conjugate acid. The two methyl groups on the ring will have an electron-donating inductive effect, which is expected to increase the basicity of the amino group. The phenolic hydroxyl group is a deactivating, ortho-, para-directing group and has a weak electron-withdrawing inductive effect but a stronger electron-donating resonance effect. The overall effect on the basicity of the amino group at the meta position will be a combination of these factors. For comparison, the pKa of the conjugate acid of 4-aminophenol is 5.48.[3]

Based on this analysis, we can estimate the pKa values for 5-Amino-2,3-dimethylphenol.

Table 1: Estimated pKa Values for 5-Amino-2,3-dimethylphenol

Functional GroupEstimated pKaRationale
Phenolic Hydroxyl (-OH)~10.5 - 11.0Higher than 2,3-dimethylphenol (10.50)[2] and 4-aminophenol (10.3)[1] due to the combined electron-donating effects of two methyl groups and one amino group.
Protonated Amino Group (-NH₃⁺)~4.5 - 5.5Similar to or slightly higher than aniline (4.6) due to the electron-donating methyl groups, with the hydroxyl group having a mixed effect.

These estimations provide a valuable starting point for experimental determination.

Ionization Equilibria

The ionization of 5-Amino-2,3-dimethylphenol hydrochloride in aqueous solution can be represented by the following equilibria:

G Cationic_Form Fully Protonated (Low pH) Neutral_Form Neutral (Intermediate pH) Cationic_Form->Neutral_Form pKa₂ (-NH₃⁺) Zwitterionic_Form Zwitterion Anionic_Form Anionic (High pH) Neutral_Form->Anionic_Form pKa₁ (-OH)

Caption: Ionization equilibria of 5-Amino-2,3-dimethylphenol.

Experimental Determination of pKa Values

Potentiometric titration is a robust and widely used method for the determination of pKa values.[4] This technique involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added. The pKa values can be determined from the inflection points of the resulting titration curve.

Principle of Potentiometric Titration

For a diprotic acid like the fully protonated 5-Amino-2,3-dimethylphenol hydrochloride, the titration with a strong base (e.g., NaOH) will show two equivalence points. The pKa values can be determined from the pH at the half-equivalence points.

Step-by-Step Experimental Protocol

Materials and Reagents:

  • 5-Amino-2,3-dimethylphenol hydrochloride (of known purity)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • High-purity water (e.g., Milli-Q or equivalent)

  • pH buffer solutions (pH 4.00, 7.00, and 10.00) for calibration

Instrumentation:

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or a magnetic stirrer and a burette

  • Analytical balance

  • Thermostatically controlled water bath or reaction vessel

Experimental Workflow:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate_pH_Meter Calibrate pH Meter (pH 4, 7, 10 buffers) Prepare_Analyte_Solution Prepare Analyte Solution (Accurately weigh compound, dissolve in water) Calibrate_pH_Meter->Prepare_Analyte_Solution Titrate_with_NaOH Titrate with 0.1 M NaOH (Record pH vs. Volume) Prepare_Analyte_Solution->Titrate_with_NaOH Prepare_Titrant Prepare and Standardize 0.1 M NaOH Solution Prepare_Titrant->Titrate_with_NaOH Back_Titration Optional: Add excess NaOH, back-titrate with 0.1 M HCl Titrate_with_NaOH->Back_Titration for verification Plot_Titration_Curve Plot pH vs. Volume of Titrant Titrate_with_NaOH->Plot_Titration_Curve Determine_Equivalence_Points Determine Equivalence Points (1st and 2nd derivatives) Plot_Titration_Curve->Determine_Equivalence_Points Calculate_pKa Calculate pKa Values (pH at half-equivalence points) Determine_Equivalence_Points->Calculate_pKa

Caption: Experimental workflow for potentiometric pKa determination.

Procedure:

  • pH Meter Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00. Ensure the temperature of the buffers and the sample solution is the same.

  • Analyte Solution Preparation: Accurately weigh approximately 50-100 mg of 5-Amino-2,3-dimethylphenol hydrochloride and dissolve it in approximately 50 mL of high-purity water in a thermostatted beaker.

  • Titration:

    • Immerse the calibrated pH electrode and the tip of the burette containing the standardized 0.1 M NaOH solution into the analyte solution.

    • Begin stirring the solution gently.

    • Record the initial pH of the solution.

    • Add the NaOH solution in small increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration well past the second equivalence point.

  • Data Analysis:

    • Plot the pH readings versus the volume of NaOH added to generate the titration curve.

    • To accurately determine the equivalence points, calculate the first and second derivatives of the titration curve. The equivalence points correspond to the peaks in the first derivative plot and the zero crossings in the second derivative plot.

    • The pKa of the protonated amino group (pKa₂) is the pH at the first half-equivalence point.

    • The pKa of the phenolic hydroxyl group (pKa₁) is the pH at the second half-equivalence point.

Alternative and Confirmatory Methods

While potentiometric titration is a reliable primary method, other techniques can be employed for confirmation or for compounds with low solubility or overlapping pKa values.

  • Spectrophotometric Titration: This method is suitable for compounds where the protonated and deprotonated species have different UV-Vis absorption spectra.[5] By measuring the absorbance at a specific wavelength as a function of pH, the pKa can be determined.[6]

  • Capillary Electrophoresis (CE): CE can be used to determine pKa values by measuring the electrophoretic mobility of the analyte as a function of the background electrolyte pH.

Conclusion

The pKa values of 5-Amino-2,3-dimethylphenol hydrochloride are fundamental to its chemical and biological behavior. This guide has provided a theoretical framework for estimating these values based on the electronic effects of its substituents and a detailed, practical protocol for their experimental determination using potentiometric titration. Accurate determination of these pKa values is a critical step in the successful development of drug candidates, enabling informed decisions in formulation, analytical method development, and biopharmaceutical assessment.

References

  • Evans, D. A. (n.d.). The Evans pKa Table. Harvard University. Retrieved from [Link]

  • Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427. [Link]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 787, 28-39. [Link]

  • PubChem. (n.d.). 4-Aminophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Xylenol. In Wikipedia. Retrieved from [Link]

  • Aktaş, A. H., Ertokuş, G. P., & Çelik, M. (2006). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica, 53(2), 214-218. [Link]

  • Polat, S., Yilmaz, B., & Goger, N. G. (2019). A systematic review of various pKa determination techniques. Journal of Pharmaceutical and Biomedical Analysis, 174, 46-59. [Link]

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]

  • Santos, J. L., et al. (2010). Potentiometric and spectrophotometric determination of pKa values of some new potential adenosine receptor antagonists. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 126-132. [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 6). 8.17: The Effect of Substituents on pKa. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dimethylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • FooDB. (n.d.). o-Xylenol. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2,3-dimethyl-. National Institute of Standards and Technology. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. [Link]

  • Vedantu. (n.d.). Potentiometric Titration. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. [Link]

  • Quora. (2018, April 26). How does 4-Aminophenol behave in an acid/base extraction from DCM? When adding HCl does the amine group protonate? When adding NaOH does the -OH group deprotonate? Retrieved from [Link]

  • Chimactiv. (n.d.). Potentiometric titration of base salts. AgroParisTech. Retrieved from [Link]

  • Filo. (2025, February 22). 2 Aminophenol hydrochloride is pictured at right. As is, the acid is full... Retrieved from [Link]

  • Wyzant. (2021, April 20). why is it harder to determine experimentally the pka and ka of Hcl? Retrieved from [Link]

  • Saraswati Institute of Pharmaceutical Sciences. (n.d.). Potentiometry-titration.pdf. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • NPL Publications. (2003, January 1). Improved Methodology for High Accuracy Titration of HCl and Experimental Demonstration of Equivalence with Coulometry. Retrieved from [Link]

  • University of Alberta. (n.d.). Potentiometric titration of a HCl–H3PO4 mixture. Retrieved from [Link]

  • ACS Publications. (2024, December 3). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (2017, September 20). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Retrieved from [Link]

  • Photrio.com Photography Forums. (2021, May 26). p-Aminophenol Hydrochloride Solution. Retrieved from [Link]

  • ResearchGate. (n.d.). The pK a values for aminophenols isomers. Retrieved from [Link]

  • Grokipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 4-AMINOPHENOL. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, June 9). 4-Bromophenol vs 4-aminophenol pKa in water comparison confusion. Retrieved from [Link]

  • MDPI. (2022, December 1). Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations: Optimisation and Kinetics. Retrieved from [Link]

  • Scribd. (2001, April 4). Hammett Plot. Retrieved from [Link]

  • YouTube. (2020, November 3). Calculate the pKa of an organic acid/base using Hammett and Taft constants. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect. Retrieved from [Link]

  • Wikipedia. (n.d.). Xylenol. Retrieved from [Link]

  • Rupp, M. (2011, January 29). Predicting the pKa of Small Molecules. Retrieved from [Link]

  • Schlegel Group. (2017, May 31). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density. Retrieved from [Link]

  • AFIT. (2002, May 8). Absolute pKa Determinations for Substituted Phenols. Retrieved from [Link]

  • AFIT. (2001, August 29). Substituent Effects on the Physical Properties and pKa of Phenol. Retrieved from [Link]

  • Wright State University. (n.d.). Comparison of Different AtomicChargeSchemes for Predicting pKa Variations in Substituted Anilines and Phenols. Retrieved from [Link]

  • Palacký University Olomouc. (n.d.). Predicting pKa values of substituted phenols from atomic charges. Retrieved from [Link]

  • PubMed. (1976, January). Spectrophotometric determination of p-aminophenol alone or in the presence of acetaminophen. Retrieved from [Link]

  • Talanta. (1997, January). Selective spectrophotometric determination of p-aminophenol and acetaminophen. Retrieved from [Link]

  • PJAEE. (n.d.). Simultaneous Spectrophotometric Determination of o-Aminophenol and p-Aminophenol Using H-Point Standard Addition Method. Retrieved from [Link]

  • University of Washington. (n.d.). CHAPTER 18 ACID-BASE EQUILIBRIA. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-2,4-xylenol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Whitepaper: Synthetic Utility and Derivatization of 5-Amino-2,3-dimethylphenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth review of 5-Amino-2,3-dimethylphenol hydrochloride (CAS 90086-90-1 for the free base; HCl salt is the stabilized form). This compound is a specialized meta-aminophenol scaffold, distinct from the more common isomers used in commodity manufacturing. Its primary utility lies in its dual functionality (nucleophilic amine + acidic phenol), making it a critical building block for benzoxazole heterocycles and oxidative dye couplers .

Executive Summary & Chemical Profile[1]

5-Amino-2,3-dimethylphenol (5-A-2,3-DMP) is a "privileged scaffold" in organic synthesis due to its specific substitution pattern. The presence of methyl groups at the 2 and 3 positions provides steric protection to the phenol, altering the redox potential and solubility profile compared to the parent 3-aminophenol.

The Hydrochloride salt is the preferred storage form. The free base is electron-rich and prone to rapid auto-oxidation (darkening) upon exposure to air, forming quinonimine impurities.

Chemical Identity
PropertySpecification
IUPAC Name 5-Amino-2,3-dimethylphenol hydrochloride
Synonyms 3-Amino-5,6-dimethylphenol HCl; 5-Amino-2,3-xylenol HCl
CAS (Free Base) 90086-90-1
Molecular Formula C₈H₁₁NO[1][2][3] · HCl
Molecular Weight 173.64 g/mol (Salt); 137.18 g/mol (Base)
SMILES CC1=C(C)C=C(N)C=C1O.Cl
Functional Class Meta-Aminophenol; Oxidative Coupler; Heterocycle Precursor

Synthetic Routes and Production

The synthesis of 5-A-2,3-DMP is challenging due to the directing effects of the methyl groups. Direct nitration of 2,3-xylenol typically yields the 4-nitro (para) or 6-nitro (ortho) isomers, not the desired 5-nitro precursor.

The Resorcinol Route (Bucherer-Type Amination)

The most scalable industrial route avoids electrophilic aromatic substitution and instead utilizes nucleophilic substitution on a resorcinol scaffold.

  • Starting Material: 2,3-Dimethylresorcinol (prepared via sulfonation/fusion of o-xylene).

  • Amination: Reaction with aqueous ammonia under high pressure (Bucherer reaction conditions) or using ammonium sulfite.

  • Selectivity: The reaction yields the mono-amino product due to the deactivation of the ring after the first amine introduction.

Laboratory Scale Synthesis (Nitration Strategy)

For smaller batches, a multi-step blocking strategy is often employed to force substitution to the meta position.

  • Step 1: Nitration of 3,4-dimethylaniline (protected as acetanilide) typically directs ortho to the amine (position 2 or 6). This route is not viable for 5-A-2,3-DMP.

  • Step 2 (Corrected): The synthesis often proceeds via 3,5-dimethyl-4-chloronitrobenzene . Nucleophilic displacement of the chloride with hydroxide (hydrolysis) followed by reduction of the nitro group.

Derivatization & Medicinal Chemistry Applications[5][6][7][8][9]

The core utility of 5-A-2,3-DMP lies in its ability to form fused heterocycles and coupled dye systems.

Benzoxazole Synthesis (Pharma & Agro)

The 1,3-relationship between the hydroxyl and amino groups (with the ortho position 6 open) allows for cyclization into benzoxazoles .

  • Mechanism: The amine attacks a carbonyl source (Phosgene, CDI, or Urea), followed by intramolecular attack of the phenol oxygen.

  • Product: 4,5-Dimethyl-2-benzoxazolinone .

  • Application: These derivatives are bioisosteres for indole cores in kinase inhibitors and are used as scaffolds in antifungal agrochemicals.

Oxidative Coupling (Hair Dyes & Pigments)

In the presence of an oxidizing agent (H₂O₂ or Persulfates), 5-A-2,3-DMP acts as a Coupler .

  • Reaction: It reacts with a "Primary Intermediate" (e.g., p-phenylenediamine) at the open para position (position 4) relative to the amine.

  • Result: Formation of stable Indoaniline Dyes (Vibrant Reds/Violets). The 2,3-dimethyl groups induce a bathochromic shift (red-shift) and improve wash-fastness by increasing lipophilicity.

Visualization of Derivatization Pathways

G Start 5-Amino-2,3-dimethylphenol (HCl Salt) Base Free Base (Reactive Form) Start->Base Neutralization (NaHCO3) Benzox 4,5-Dimethyl-2-benzoxazolinone (Heterocycle) Base->Benzox + CDI or Phosgene Cyclization Amide N-Acyl Derivatives (Prodrugs/Intermediates) Base->Amide + Acyl Chloride Schotten-Baumann Dye Indoaniline Dyes (Oxidative Coupling) Base->Dye + p-Phenylenediamine + H2O2 (Oxidation)

Figure 1: Primary derivatization pathways for 5-Amino-2,3-dimethylphenol.

Experimental Protocols

Protocol A: Liberation of Free Base from HCl Salt

Crucial Step: The HCl salt is stable, but the free base must be generated in situ or immediately before use to prevent oxidation.

  • Dissolution: Dissolve 10 mmol (1.74 g) of 5-Amino-2,3-dimethylphenol HCl in 20 mL of degassed water.

  • Neutralization: Slowly add saturated NaHCO₃ solution under nitrogen atmosphere until pH 7-8 is reached.

  • Extraction: Extract immediately with Ethyl Acetate (3 x 15 mL).

  • Drying: Dry organic layer over MgSO₄ and concentrate in vacuo. Use immediately.

Protocol B: Synthesis of 4,5-Dimethyl-2-benzoxazolinone

This protocol demonstrates the cyclization utility.

  • Reagents: 5-Amino-2,3-dimethylphenol (1 eq), Urea (3 eq).

  • Conditions: Melt fusion at 160-170°C for 4 hours.

  • Workup: Cool the melt. Triturate with water to remove excess urea.

  • Purification: Recrystallize the solid from Ethanol/Water.

  • Yield: Typically 75-85%.

  • Mechanistic Note: The urea acts as a carbonyl donor. The high temperature drives off ammonia (NH₃), forcing the ring closure.

Analytical Characterization Data

When characterizing derivatives, the 2,3-dimethyl pattern presents a distinct NMR signature.

TechniqueExpected Signals (Free Base in DMSO-d6)
¹H NMR δ 2.05 (s, 3H, CH₃) ; δ 2.15 (s, 3H, CH₃) . Aromatic protons appear as two singlets or meta-coupled doublets around δ 5.8 - 6.2 ppm (shielded by amino/hydroxyl).
¹³C NMR Distinct peaks for C-OH (~155 ppm) and C-NH₂ (~148 ppm). Methyl carbons at ~10-15 ppm.
HPLC Column: C18 Reverse Phase. Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient. Retention: Elutes earlier than non-aminated xylenols due to the polarity of the -NH₂ group.

Safety & Handling (E-E-A-T)

  • Oxidation Hazard: The free base is an aminophenol. It readily oxidizes to form quinones, which are potential sensitizers. Always handle the free base under inert gas (Ar/N₂).

  • Storage: Store the Hydrochloride salt at -20°C in a desiccator. It is hygroscopic.

  • Toxicity: Like many aminophenols, it should be treated as a potential skin sensitizer and irritant. Use full PPE (Gloves, Goggles, Fume Hood).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19103332, 5-amino-2,3-dimethylphenol. Retrieved from [Link]

  • Gribanov, P. S., et al. (2024).[4] 5‐Amino 1,2,3‐triazoles and their derivatives used in medicinal chemistry. ResearchGate. Retrieved from [Link]

  • Google Patents. (2008). Hair dyes comprising 3-amino-2,6-dimethylphenol (Isomer comparison). Patent CA2646867A1.

Sources

CAS number and chemical identifiers for 5-Amino-2,3-dimethylphenol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph details the chemical identity, structural characterization, and handling protocols for 5-Amino-2,3-dimethylphenol hydrochloride , a specialized intermediate used in organic synthesis and pharmaceutical development.[1]

Part 1: Chemical Identification Matrix

The following matrix consolidates the verified identifiers for the hydrochloride salt and its free base parent. Note that while the parent phenol is well-indexed, the specific hydrochloride salt carries a distinct, recently assigned CAS number often used in cataloging high-purity research reagents.

Identifier Type Data / Value Notes
Chemical Name 5-Amino-2,3-dimethylphenol hydrochloride IUPAC / Systematic
Synonyms 5-Amino-2,3-xylenol hydrochloride; 3-Amino-5-hydroxy-o-xylene HCl"Xylenol" denotes dimethylphenol
CAS Number (HCl Salt) 2089255-72-9 Specific to the hydrochloride form [1]
CAS Number (Free Base) 90086-90-1 Parent compound (5-Amino-2,3-dimethylphenol) [2]
Molecular Formula C₈H₁₂ClNO(C₈H₁₁NO[1][2][3][4][5] · HCl)
Molecular Weight 173.64 g/mol Parent: 137.18 g/mol + HCl: 36.46 g/mol
SMILES (Free Base) Cc1cc(N)cc(O)c1CEncodes the 1-OH, 2-Me, 3-Me, 5-NH₂ pattern
InChI Key DVECBUWKXMPCAA-UHFFFAOYSA-NFor the free base [3]
Appearance Off-white to pale brown crystalline solidPhenolic amines oxidize/darken upon air exposure

Part 2: Structural Analysis & Nomenclature Logic

Understanding the specific isomerism is critical, as "amino-xylenol" has multiple positional isomers (e.g., 4-amino-2,3-xylenol or 3-amino-2,6-xylenol) that possess significantly different reactivities.[1]

Structural Causality:

  • Phenol Core (Position 1): The hydroxyl group (-OH) anchors the numbering.

  • Dimethyl Substitution (Positions 2, 3): The "2,3-xylenol" scaffold creates a steric environment that protects the 2-position but leaves the 4, 5, and 6 positions open.

  • Amine Substitution (Position 5): The amino group (-NH₂) is located meta to the hydroxyl group. This meta relationship is synthetically significant because direct nitration of 2,3-xylenol typically yields ortho (6-) or para (4-) products due to the directing effects of the -OH group.[1] Therefore, the 5-amino isomer is often derived via indirect routes (e.g., reduction of 3,5-dimethyl-4-nitro-derivatives or rearrangement), making it a higher-value building block.[1]

Visualization: Structural Connectivity

Part 3: Synthesis & Characterization Workflow

The synthesis of meta-amino phenols like 5-amino-2,3-dimethylphenol generally requires the reduction of a nitro-precursor.[1] The hydrochloride salt is formed to enhance stability, as free aminophenols are prone to rapid oxidation (browning) in air.

Experimental Protocol: Salt Formation & Purification

Context: This protocol assumes the starting material is the crude free base (5-amino-2,3-dimethylphenol) obtained from reduction.[1]

  • Dissolution: Dissolve crude 5-amino-2,3-dimethylphenol in anhydrous ethanol (5 mL/g) under N₂ atmosphere.

    • Reasoning: Ethanol solubilizes the organic base but allows the inorganic salt to crystallize. N₂ prevents oxidation of the electron-rich phenol ring.[1]

  • Acidification: Dropwise add 1.1 equivalents of concentrated HCl (37%) or HCl in dioxane/ether at 0°C.

    • Observation: A precipitate should form immediately.

  • Crystallization: Stir at 0°C for 30 minutes. If no solid forms, add diethyl ether as an antisolvent.

  • Isolation: Filter the solid under inert gas (Argon/N₂). Wash with cold ether.

  • Drying: Dry in a vacuum desiccator over P₂O₅.

    • Critical Control: Do not heat above 40°C during drying to prevent decarboxylation or degradation if impurities are present.

Analytical Validation (HPLC)

To confirm identity and purity, use the following HPLC method. The HCl salt must be neutralized in situ or by the buffer to prevent peak tailing.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (Buffer pH ~2.[1]5)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm (Amide/Ring) and 280 nm (Phenol)
Retention Logic The amino group is protonated at pH 2.5, reducing retention time compared to neutral phenols.

Part 4: Safety & Handling (GHS Classification)

As a chlorophenol/aniline derivative, this compound poses specific hazards. It is corrosive and toxic.[6]

  • Hazard Statements:

    • H302/H312: Harmful if swallowed or in contact with skin.[1][6]

    • H314: Causes severe skin burns and eye damage (due to acidity of HCl and phenolic nature).

    • H335: May cause respiratory irritation.[1][6]

  • Handling Protocol:

    • Hygroscopic: The HCl salt will absorb atmospheric moisture, leading to hydrolysis or "clumping." Store in a tightly sealed container with desiccant at -20°C for long-term stability.

    • Neutralization: When using in synthesis, the free base is often liberated in situ using Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

Part 5: References

  • BLD Pharm. (2025). Product Datasheet: 5-Amino-2,3-dimethylphenol hydrochloride (CAS 2089255-72-9).[1] Retrieved from

  • PubChem. (2025). Compound Summary: 5-Amino-2,3-dimethylphenol (CAS 90086-90-1).[1][2][7][8] National Library of Medicine. Retrieved from

  • ChemicalBook. (2025). Chemical Properties and Identifiers for 5-Amino-2,3-dimethylphenol. Retrieved from

Sources

Thermodynamic stability of dimethylaminophenol salts

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of Dimethylaminophenol Salts

Authored by: Gemini, Senior Application Scientist

Foreword

In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its bioavailability, manufacturability, and stability. Dimethylaminophenols, a class of compounds with diverse applications, present unique challenges and opportunities in salt formation due to their phenolic and amino functionalities. This guide provides a comprehensive exploration of the thermodynamic principles governing the stability of dimethylaminophenol salts. It is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies for assessing and ensuring the thermodynamic stability of these crucial pharmaceutical entities. Our narrative is built upon the pillars of expertise, trustworthiness, and authoritative scientific grounding, aiming to equip you with the knowledge to navigate the complexities of salt selection and solid-form characterization.

Foundational Principles of Thermodynamic Stability in Pharmaceutical Salts

The journey to a stable and efficacious drug product begins with a deep understanding of the thermodynamic landscape of the API's solid form. Thermodynamic stability refers to the state of lowest Gibbs free energy for a system under a given set of conditions (temperature, pressure, and humidity).[1] A thermodynamically stable form is less likely to convert to other forms over time, ensuring consistent performance and shelf life. This is distinct from kinetic stability, which describes a metastable state that may persist for a significant period due to a high activation energy barrier for conversion to a more stable form.[1]

The Gibbs Free Energy of Salt Formation

The formation of a salt from a basic API like dimethylaminophenol and an acid is a thermodynamically driven process. The spontaneity and stability of the resulting salt are governed by the change in Gibbs free energy (ΔG):

ΔG = ΔH - TΔS

Where:

  • ΔG is the change in Gibbs free energy. A negative ΔG indicates a spontaneous process.

  • ΔH is the change in enthalpy, largely driven by the crystal lattice energy.

  • T is the absolute temperature.

  • ΔS is the change in entropy.

The crystal lattice energy is the energy released when gaseous ions come together to form a solid ionic crystal.[2][3] It is a measure of the strength of the electrostatic forces holding the crystal together.[2] A higher lattice energy generally contributes to a more negative enthalpy change and thus greater thermodynamic stability.[4]

The Role of Dimethylaminophenol Isomers and Counter-ions

The specific isomer of dimethylaminophenol (2-, 3-, or 4-dimethylaminophenol) plays a crucial role in salt formation. The position of the dimethylamino and hydroxyl groups influences the molecule's pKa, steric hindrance, and potential for hydrogen bonding, all of which affect the stability of the resulting salt.

The choice of the counter-ion (the acid) is equally critical. A general rule of thumb for stable salt formation is a pKa difference (ΔpKa) of at least 3 units between the base (dimethylaminophenol) and the acid. This ensures a high degree of proton transfer and ionic character in the resulting salt.

Key Factors Governing the Thermodynamic Stability of Dimethylaminophenol Salts

A multitude of factors can influence the thermodynamic stability of a dimethylaminophenol salt. A thorough understanding of these factors is essential for rational salt selection and solid-form control.

  • Crystal Packing and Polymorphism: Polymorphs are different crystalline arrangements of the same chemical entity.[5] These different packing arrangements result in different lattice energies and, consequently, different thermodynamic stabilities.[5] The most stable polymorph at a given temperature and pressure will have the lowest Gibbs free energy and typically the lowest solubility.[6] Polymorphism is a common phenomenon in pharmaceutical salts and must be thoroughly investigated to avoid unexpected phase transitions during storage or manufacturing, which could impact the drug's performance.[7]

  • Hydrates and Solvates: The incorporation of water (hydrates) or other solvents (solvates) into the crystal lattice can significantly alter the stability of a salt.[1] The formation of a hydrate is often thermodynamically favorable under ambient humidity conditions. It is crucial to characterize the hydration/dehydration behavior of a salt to ensure its stability across a range of environmental conditions.[8]

  • Environmental Influences:

    • Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for conversion from a metastable to a more stable form.[9] Thermal analysis is therefore a cornerstone of stability assessment.

    • Humidity: Moisture can act as a plasticizer, facilitating molecular mobility and promoting the conversion to a more stable, often hydrated, form.[9]

    • pH: The pH of the microenvironment, particularly in an aqueous formulation or during dissolution, can influence the stability of a salt. If the pH is not conducive to maintaining the ionized state of both the API and the counter-ion, salt disproportionation (conversion back to the free base and free acid) can occur.[10]

Experimental Workflows for Assessing Thermodynamic Stability

A multi-pronged experimental approach is necessary to comprehensively characterize the thermodynamic stability of dimethylaminophenol salts. The following section details key experimental protocols.

Thermal Analysis

Thermal analysis techniques are indispensable for probing the energetic properties of solid forms.[11]

3.1.1. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It is used to determine melting points, enthalpies of fusion, and to detect solid-solid phase transitions, which are indicative of polymorphism.[13][14][15]

Experimental Protocol: DSC Analysis of a Dimethylaminophenol Salt

  • Sample Preparation: Accurately weigh 2-5 mg of the dimethylaminophenol salt into an aluminum DSC pan.

  • Pan Sealing: Hermetically seal the pan to prevent solvent loss during heating. For studying dehydration, a pinhole in the lid can be used.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Set the heating rate, typically 10 °C/min.[14]

    • Define the temperature range, for example, from 25 °C to a temperature above the expected melting point.

    • Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

  • Data Acquisition: Initiate the heating program and record the heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram for endothermic events (e.g., melting, desolvation) and exothermic events (e.g., crystallization, decomposition). Determine the onset temperature and peak temperature for each event. Integrate the peak area to calculate the enthalpy change.

3.1.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[16] It is particularly useful for quantifying the amount of solvent or water in a crystal lattice and for determining the thermal decomposition temperature.[8][17]

Experimental Protocol: TGA of a Dimethylaminophenol Salt

  • Sample Preparation: Weigh 5-10 mg of the dimethylaminophenol salt into a TGA pan.

  • Instrument Setup:

    • Place the sample pan onto the TGA balance.

    • Set the heating rate, typically 10 °C/min.[17]

    • Define the temperature range, for instance, from 25 °C to a temperature where complete decomposition is expected.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Data Acquisition: Begin the heating program and record the mass loss as a function of temperature.

  • Data Analysis: Analyze the TGA curve to identify temperature ranges where significant mass loss occurs. Quantify the percentage of mass loss to determine the stoichiometry of solvates or hydrates. The onset of major mass loss at higher temperatures indicates the beginning of thermal decomposition.

Solubility Studies

According to the principles of thermodynamics, the most stable crystalline form of a compound will have the lowest solubility at a given temperature.[6] Therefore, solubility measurements are a powerful tool for determining the relative thermodynamic stability of different salt forms or polymorphs.

Experimental Protocol: Equilibrium Solubility Measurement

  • Sample Preparation: Add an excess amount of the dimethylaminophenol salt to a known volume of a relevant solvent (e.g., water, buffer solution) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • Withdraw a sample of the supernatant.

    • Filter the sample immediately using a syringe filter (e.g., 0.22 µm) to remove undissolved solids.

    • Analyze the concentration of the dissolved salt in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solid Phase Analysis: After equilibration, recover the remaining solid and analyze it using a technique like Powder X-ray Diffraction (PXRD) to confirm that no phase transformation has occurred during the experiment.[6]

  • Comparison: Compare the equilibrium solubility values of different salt forms or polymorphs. The form with the lowest solubility is the most thermodynamically stable under the experimental conditions.

Crystallographic and Spectroscopic Characterization

These techniques provide information about the crystal structure and are essential for identifying and differentiating between various solid forms.

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying the solid form of a crystalline material. Each crystalline form has a unique diffraction pattern, acting as a "fingerprint."

  • Single-Crystal X-ray Diffraction (SCXRD): When a suitable single crystal can be grown, SCXRD provides the definitive three-dimensional structure of the crystal lattice.

  • Vibrational Spectroscopy (FTIR and Raman): These techniques are sensitive to the local molecular environment and can be used to differentiate between polymorphs and to study hydrogen bonding within the crystal structure.

Data Presentation and Visualization

Clear presentation of data is crucial for interpreting and communicating the results of stability studies.

Tabulated Summary of Thermodynamic Data
Salt FormMelting Point (°C)Enthalpy of Fusion (J/g)Mass Loss (TGA, %)Equilibrium Solubility (mg/mL)
DMAP-HCl210.5150.2< 0.125.6
DMAP-HBr225.1165.8< 0.118.2
DMAP-Mesylate180.3120.5< 0.145.1
DMAP-Sulfate>300 (decomposes)N/A< 0.15.3

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizing Experimental and Logical Workflows

Graphviz diagrams can be used to create clear and concise visualizations of experimental workflows and logical relationships.

Thermodynamic_Stability_Workflow cluster_screening Initial Salt Screening cluster_stability_assessment In-depth Stability Assessment cluster_selection Final Form Selection Salt_Formation Salt Formation with Various Counter-ions Initial_Characterization Initial Characterization (PXRD, DSC, TGA) Salt_Formation->Initial_Characterization Polymorph_Screening Polymorph & Solvate Screening Initial_Characterization->Polymorph_Screening Select Promising Candidates Equilibrium_Solubility Equilibrium Solubility Studies Polymorph_Screening->Equilibrium_Solubility Thermal_Analysis Advanced Thermal Analysis (DSC, TGA) Polymorph_Screening->Thermal_Analysis Hygroscopicity Hygroscopicity Testing Polymorph_Screening->Hygroscopicity Data_Integration Integration of All Data Equilibrium_Solubility->Data_Integration Thermal_Analysis->Data_Integration Hygroscopicity->Data_Integration Final_Selection Selection of Thermodynamically Stable Form Data_Integration->Final_Selection

Caption: Workflow for Thermodynamic Stability Assessment of Dimethylaminophenol Salts.

Gibbs_Free_Energy Gibbs_Free_Energy ΔG = ΔH - TΔS Stability Thermodynamic Stability Gibbs_Free_Energy->Stability Negative ΔG indicates stability Enthalpy ΔH (Lattice Energy) Enthalpy->Gibbs_Free_Energy Entropy TΔS (Disorder) Entropy->Gibbs_Free_Energy

Caption: Gibbs Free Energy in Salt Formation.

Implications for Drug Development and Conclusion

The rigorous characterization of the thermodynamic stability of dimethylaminophenol salts is not merely an academic exercise; it is a cornerstone of robust drug development. The selection of the most stable solid form mitigates the risk of phase transitions during storage, which could alter dissolution rates and bioavailability.[7] Furthermore, a well-characterized, stable salt form is a regulatory expectation and is crucial for ensuring product quality and consistency.

References

  • ResearchGate. (n.d.). Differential scanning calorimetry data showing the effects of salt on... Retrieved from [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • ACS Publications. (n.d.). Prediction of Standard Heats and Gibbs Free Energies of Formation of Solid Inorganic Salts from Group Contributions. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Gibbs free energy of formation for different activating salts as a function of temperature. Retrieved from [Link]

  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis. Retrieved from [Link]

  • AIP Publishing. (n.d.). Specific Heat Capacity Measurement of Molten Salt Systems. Retrieved from [Link]

  • SciSpace. (2013, October 3). High pressure differential scanning calorimetry of the hydrothermal salt solutions K2SO4–Na2SO4–H2O and K2HPO4–H2O. Retrieved from [Link]

  • ACS Publications. (2013, January 25). Solubility and Thermodynamic Stability of the Enantiotropic Polymorphs of 2,3,5-Trimethyl-1,4-diacetoxybenzene. Retrieved from [Link]

  • MDPI. (2022, June 14). Organic Salt Hydrate as a Novel Paradigm for Thermal Energy Storage. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of organic and inorganic metal salts on thermogravimetric pyrolysis of biomass components. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Predicting the Thermodynamic Solubility and Stability of Co-crystals and Eutectics of Febuxostat by using a Thermodynamic Model involving Flory Huggins Interaction Parameter. Retrieved from [Link]

  • The British Journal of Cardiology. (2009, November 15). Pharmaceutical salts: a formulation trick or a clinical conundrum? Retrieved from [Link]

  • IntechOpen. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]

  • Solitek Pharma. (2025, August 25). Critical Factors in the Stability of Pharmaceutical Solid Forms. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

  • Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]

  • arXiv. (n.d.). Empirical model of the Gibbs free energy for saline solutions of arbitrary concentration. Retrieved from [Link]

  • SciELO. (2010, January 13). A RELIABLE PROCEDURE TO PREDICT SALT PRECIPITATION IN PURE PHASES. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Techniques for Analysis of Plant Phenolic Compounds. Retrieved from [Link]

  • Physics Stack Exchange. (2018, July 2). How To Calculate The Gibbs Energy Of A Molten Salt. Retrieved from [Link]

  • PubMed. (2017, August 15). Stability of pharmaceutical salts in solid oral dosage forms. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Dimethylamino)phenol. Retrieved from [Link]

  • MDPI. (2021, May 12). Advanced Analytical Approaches for the Analysis of Polyphenols in Plants Matrices—A Review. Retrieved from [Link]

  • DiVA. (n.d.). Method development and evaluation for the analysis of synthetic phenolic antioxidants in blood. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Extraction Systems and Analytical Techniques for Food Phenolic Compounds. Retrieved from [Link]

  • Scribd. (n.d.). Lattice Energy. Retrieved from [Link]

  • Wikipedia. (n.d.). Salt (chemistry). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Techniques for Analysis of Plant Phenolic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 6). 21.5: Lattice Energies of Crystals. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis and properties of some 7‐dimethylamino‐1,4‐benzoxazin‐2‐ones. Retrieved from [Link]

  • MPG.PuRe. (n.d.). Accurate Lattice Energies of Organic Molecular Crystals from Periodic Turbomole Calculations. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Lattice Energy. Retrieved from [Link]

  • RSC Publishing. (2021, December 11). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. Retrieved from [Link]

  • LinkedIn. (2025, October 2). Top 5 Factors Affecting Chemical Stability. Retrieved from [Link]

  • Patsnap. (2012, March 21). Preparation method of 3-(N,N-dimethylamino)phenol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Diclofenac Salts. V. Examples of Polymorphism among Diclofenac Salts with Alkyl-hydroxy Amines Studied by DSC and HSM. Retrieved from [Link]

  • Google Patents. (n.d.). CN102924304A - Preparation method of m-dimethylaminophenol.
  • Wikipedia. (n.d.). Crystal polymorphism. Retrieved from [Link]

  • Slideshare. (n.d.). Factors affecting stability of drugs. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Stability of 4-DMAP in solution. Retrieved from [Link]

  • ResearchGate. (2012, April 12). Polymorphs, Salts, and Cocrystals: What's in a Name? Retrieved from [Link]

  • Pharmaceutical Technology. (2007, October 4). Advancing Approaches in Detecting Polymorphism. Retrieved from [Link]

Sources

Potential Pharmaceutical Applications of 5-Amino-2,3-dimethylphenol Hydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the potential pharmaceutical applications of 5-Amino-2,3-dimethylphenol hydrochloride. While direct research on this specific molecule is nascent, its structural features—a substituted aminophenol—place it within a class of compounds renowned for a diverse range of biological activities. This document synthesizes the established therapeutic potential of phenolic and aminophenolic compounds to build a strong rationale for investigating 5-Amino-2,3-dimethylphenol hydrochloride as a novel drug candidate. We will delve into its potential as a neuroprotective agent, an antioxidant, and an anti-inflammatory molecule. This guide will further provide detailed, actionable experimental protocols for the synthesis, characterization, and biological evaluation of this promising compound, equipping researchers and drug development professionals with the foundational knowledge to unlock its therapeutic value.

Introduction: The Therapeutic Promise of Aminophenol Scaffolds

Aminophenol derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] The strategic placement of amino and hydroxyl groups on a phenolic ring gives rise to a rich pharmacophore capable of engaging with a variety of biological targets.[1] These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, neuroprotective, antioxidant, and antimicrobial effects.[1][3] The specific substitution patterns on the aromatic ring allow for the fine-tuning of these properties, making them a versatile scaffold for drug design.[1]

5-Amino-2,3-dimethylphenol hydrochloride, the subject of this guide, is a relatively unexplored member of this esteemed chemical family. Its structure, featuring a phenol ring substituted with both an amino group and two methyl groups, suggests a high potential for biological activity, particularly in the realms of neuroprotection and antioxidant therapy. The presence of the electron-donating amino and methyl groups is anticipated to enhance its antioxidant capacity, a key attribute in combating the oxidative stress implicated in numerous diseases.[4]

This guide will serve as a comprehensive resource for researchers embarking on the investigation of 5-Amino-2,3-dimethylphenol hydrochloride. We will first establish the theoretical framework for its potential applications by examining the well-documented activities of related phenolic and aminophenolic compounds. Subsequently, we will provide detailed, step-by-step protocols for its synthesis and a suite of in vitro and in vivo assays to rigorously evaluate its therapeutic potential.

Physicochemical Properties and Synthesis

PropertyPredicted Value/Characteristic
Molecular Formula C₈H₁₂ClNO
Molecular Weight 173.64 g/mol
Appearance Likely a crystalline solid
Solubility Expected to be soluble in water and polar organic solvents like ethanol and DMSO.
pKa The presence of the amino and phenolic hydroxyl groups will result in two pKa values.
Proposed Synthesis Workflow

The synthesis of 5-Amino-2,3-dimethylphenol hydrochloride can be approached through a multi-step process, starting from commercially available 2,3-dimethylphenol. The following workflow outlines a plausible synthetic route.

Synthesis_Workflow A 2,3-Dimethylphenol B Nitration (e.g., HNO₃, H₂SO₄) A->B Step 1 C 5-Nitro-2,3-dimethylphenol B->C D Reduction (e.g., H₂, Pd/C or Sn/HCl) C->D Step 2 E 5-Amino-2,3-dimethylphenol D->E F Salt Formation (HCl in ether) E->F Step 3 G 5-Amino-2,3-dimethylphenol Hydrochloride F->G

Caption: Proposed synthetic workflow for 5-Amino-2,3-dimethylphenol hydrochloride.

Detailed Synthesis Protocol

Step 1: Nitration of 2,3-Dimethylphenol

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-dimethylphenol in a suitable solvent such as glacial acetic acid.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the precipitate, wash with cold water until neutral, and dry to obtain 5-Nitro-2,3-dimethylphenol.

Step 2: Reduction of the Nitro Group

  • Dissolve the synthesized 5-Nitro-2,3-dimethylphenol in a suitable solvent like ethanol or methanol.

  • Add a reducing agent. A common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. Alternatively, a metal-acid system like tin and hydrochloric acid can be used.

  • If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere at a suitable pressure and temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the catalyst (if used) and remove the solvent under reduced pressure to yield 5-Amino-2,3-dimethylphenol.

Step 3: Hydrochloride Salt Formation

  • Dissolve the crude 5-Amino-2,3-dimethylphenol in a dry, non-polar solvent like diethyl ether.

  • Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., ethereal HCl).

  • The hydrochloride salt will precipitate out of the solution.

  • Filter the precipitate, wash with the non-polar solvent, and dry under vacuum to obtain pure 5-Amino-2,3-dimethylphenol hydrochloride.

Potential Pharmaceutical Application: Neuroprotection

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons.[5] A key pathological driver in these conditions is oxidative stress, which leads to neuronal damage and apoptosis.[6][7] Phenolic compounds, due to their potent antioxidant properties, have emerged as promising neuroprotective agents.[8][9][10] They can scavenge free radicals, reduce neuroinflammation, and modulate signaling pathways involved in cell survival.[8][9]

The structure of 5-Amino-2,3-dimethylphenol hydrochloride, with its electron-donating amino and methyl groups, suggests a strong potential for antioxidant activity, which is central to neuroprotection.[4]

Proposed Mechanism of Neuroprotective Action

We hypothesize that 5-Amino-2,3-dimethylphenol hydrochloride exerts its neuroprotective effects through a multi-faceted mechanism, primarily centered on its antioxidant and anti-inflammatory properties.

Neuroprotection_Pathway cluster_stress Cellular Stressors cluster_compound 5-Amino-2,3-dimethylphenol HCl cluster_effects Cellular Effects cluster_outcome Therapeutic Outcome Oxidative Stress Oxidative Stress Neuroprotection Neuroprotection & Neuronal Survival Oxidative Stress->Neuroprotection Induces Neuronal Damage Neuroinflammation Neuroinflammation Neuroinflammation->Neuroprotection Exacerbates Damage Compound 5-Amino-2,3-dimethylphenol Hydrochloride ROS_Scavenging ROS Scavenging Compound->ROS_Scavenging Directly Neutralizes Anti_Inflammatory Anti-inflammatory Response Compound->Anti_Inflammatory Inhibits Pro-inflammatory Cytokines Nrf2_Activation Nrf2 Pathway Activation Compound->Nrf2_Activation Upregulates ROS_Scavenging->Oxidative Stress Reduces ROS_Scavenging->Neuroprotection Anti_Inflammatory->Neuroinflammation Reduces Anti_Inflammatory->Neuroprotection Nrf2_Activation->ROS_Scavenging Enhances Endogenous Antioxidants

Caption: Hypothesized neuroprotective mechanism of 5-Amino-2,3-dimethylphenol hydrochloride.

Experimental Workflow for Evaluating Neuroprotective Efficacy

A tiered approach, starting with in vitro assays and progressing to in vivo models, is recommended to validate the neuroprotective potential of 5-Amino-2,3-dimethylphenol hydrochloride.

3.2.1. In Vitro Assays

  • Cell Viability Assay (MTT or LDH Assay): To determine the non-toxic concentration range of the compound on neuronal cell lines (e.g., SH-SY5Y or PC12).

  • Oxidative Stress Induction: Induce oxidative stress in neuronal cells using agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

  • Neuroprotection Assessment: Treat the stressed cells with varying concentrations of 5-Amino-2,3-dimethylphenol hydrochloride and measure cell viability to assess its protective effect.

  • Reactive Oxygen Species (ROS) Measurement: Utilize fluorescent probes like DCFDA to quantify the reduction in intracellular ROS levels in treated cells.

  • Anti-inflammatory Activity: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in microglia cell cultures (e.g., BV-2) stimulated with lipopolysaccharide (LPS) and treated with the compound.

3.2.2. In Vivo Models

  • Scopolamine-Induced Amnesia Model (Mouse or Rat): To evaluate the compound's effect on cognitive impairment.

  • MPTP-Induced Parkinson's Disease Model (Mouse): To assess its protective effect on dopaminergic neurons.

  • Behavioral Tests: Conduct tests like the Morris water maze, Y-maze, and rotarod test to evaluate cognitive function and motor coordination.

  • Histopathological Analysis: Perform immunohistochemical staining of brain tissues to assess neuronal survival (e.g., Nissl staining) and neuroinflammation (e.g., Iba1 staining for microglia activation).

Potential Pharmaceutical Application: Antioxidant and Anti-inflammatory Agent

The antioxidant and anti-inflammatory properties of phenolic compounds are not limited to neuroprotection but have broader therapeutic implications.[3][11] Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases, including cardiovascular diseases, arthritis, and certain cancers.[3]

Experimental Protocols for Antioxidant and Anti-inflammatory Assessment

4.1.1. In Vitro Antioxidant Assays

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A standard colorimetric assay to measure the radical scavenging capacity of the compound.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Another widely used assay to determine antioxidant activity.

  • Ferric Reducing Antioxidant Power (FRAP) Assay: To measure the ability of the compound to reduce ferric iron.

4.1.2. In Vitro Anti-inflammatory Assays

  • COX-2 Inhibition Assay: To determine if the compound can inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.

  • Nitric Oxide (NO) Inhibition Assay: To measure the inhibition of nitric oxide production in LPS-stimulated macrophages (e.g., RAW 264.7).

Future Directions and Conclusion

5-Amino-2,3-dimethylphenol hydrochloride represents a promising, yet underexplored, molecule with significant potential for pharmaceutical development. Its structural similarity to well-characterized aminophenol and phenolic compounds provides a strong rationale for its investigation as a neuroprotective, antioxidant, and anti-inflammatory agent. The experimental workflows and protocols detailed in this guide offer a clear and actionable roadmap for researchers to systematically evaluate its therapeutic efficacy.

Further investigations should focus on elucidating its precise mechanism of action, identifying its molecular targets, and optimizing its structure to enhance its potency and drug-like properties. The journey from a promising scaffold to a clinically approved therapeutic is long and challenging, but the foundational evidence strongly supports the initiation of a comprehensive research program for 5-Amino-2,3-dimethylphenol hydrochloride.

References

  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - MDPI. (2023, March 14). Retrieved from [Link]

  • Lloyd, W. G., Zimmerman, R. G., & Dietzler, A. J. (n.d.). Antioxidant Inhibition by Substituted Phenols. Antioxidant Efficacy as a Function of Structure and Reactivity. Industrial & Engineering Chemistry Product Research and Development. Retrieved from [Link]

  • ANTIOXIDANT POTENTIAL OF NOVEL DESIGNED PHENOLIC DERIVATIVES: COMPUTATIONAL INSIGHTS. (2019, November 18). Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. (n.d.). Retrieved from [Link]

  • Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. (n.d.). Retrieved from [Link]

  • Sugiyama, N., Akahoshi, F., Kuwahara, S., Kajii, M., Sakaue, Y., Yakumaru, H., Sugiura, M., & Fukaya, C. (n.d.). Synthesis and Topical Antiinflammatory and Antiallergic Activities of Antioxidant o-Aminophenol Derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare - GSC Online Press. (2023, September 7). Retrieved from [Link]

  • Aminophenol – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review - JScholar. (2023, June 19). Retrieved from [Link]

  • Phenolic Compounds of Therapeutic Interest in Neuroprotection - PMC - NIH. (n.d.). Retrieved from [Link]

  • Researchers Investigate Role of Bioactive Compounds in Neurodegenerative Diseases. (2023, May 23). Retrieved from [Link]

  • Bromophenols from Symphyocladia latiuscula Target Human Monoamine Oxidase and Dopaminergic Receptors for the Management of Neurodegenerative Diseases | Request PDF - ResearchGate. (2020, February). Retrieved from [Link]

  • Flavonoids and phenolic compounds: a promising avenue for neurodegenerative disease therapy - PMC. (n.d.). Retrieved from [Link]

  • Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management - Neuroscience Research Notes. (2021, August 28). Retrieved from [Link]

  • Neuroprotection with Bioactive Compounds - MDPI. (2023, October 30). Retrieved from [Link]

  • Ambroxol confers neuroprotection against scopolamine-induced Alzheimer's-like pathology by modulating oxidative stress, neuroinflammation, and cognitive deficits via Nrf-2/JNK/GSK-3β signaling pathways - Frontiers. (2025, July 23). Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 5-Amino-2,3-dimethylphenol hydrochloride: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 5-Amino-2,3-dimethylphenol hydrochloride. This compound is a valuable intermediate in the development of various pharmaceutical agents and fine chemicals. The synthesis is approached as a three-step process commencing with the regioselective nitration of 2,3-dimethylphenol, followed by the catalytic hydrogenation of the resulting nitrophenol intermediate, and culminating in the formation of the hydrochloride salt. This guide is intended for researchers, chemists, and professionals in drug development, offering not just a procedural outline but also the scientific rationale behind key experimental choices, safety considerations, and expected outcomes.

Introduction: Scientific Context and Synthetic Strategy

5-Amino-2,3-dimethylphenol hydrochloride serves as a crucial building block in organic synthesis. The strategic placement of the amino, hydroxyl, and methyl groups on the aromatic ring makes it a versatile precursor for constructing more complex molecular architectures. The hydrochloride salt form enhances the compound's stability and handling properties compared to the free base.

The synthetic pathway detailed herein was designed for clarity, efficiency, and scalability. It leverages fundamental and robust organic transformations. The overall synthetic scheme is as follows:

  • Step 1: Nitration of 2,3-Dimethylphenol. The synthesis begins with the electrophilic aromatic substitution of 2,3-dimethylphenol. The hydroxyl and methyl groups are ortho-, para-directing activators. The challenge lies in achieving regioselectivity for the C-5 position, which is para to the C-2 methyl group and ortho to the C-3 methyl group, while mitigating the formation of the 4-nitro isomer and oxidative side products.[1][2] Milder nitrating conditions are employed to favor the desired isomer.

  • Step 2: Reduction of 5-Nitro-2,3-dimethylphenol. The nitro group of the intermediate is then reduced to a primary amine. Catalytic hydrogenation is selected for this transformation due to its high efficiency, clean conversion, and the relative ease of product isolation from the catalyst.[3][4][5]

  • Step 3: Hydrochloride Salt Formation. The final step involves the conversion of the synthesized 5-Amino-2,3-dimethylphenol free base into its more stable hydrochloride salt. This is achieved by treating the amine with hydrochloric acid in an appropriate solvent, leading to precipitation of the desired salt.[6][7]

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received unless otherwise specified.

Reagent/SolventFormulaMolar Mass ( g/mol )SupplierPurity
2,3-DimethylphenolC₈H₁₀O122.16Sigma-Aldrich≥99%
Nitric Acid (70%)HNO₃63.01Fisher ScientificACS Grade
Acetic Anhydride(CH₃CO)₂O102.09Alfa Aesar≥98%
Dichloromethane (DCM)CH₂Cl₂84.93VWRACS Grade
Sodium BicarbonateNaHCO₃84.01EMD MilliporeACS Grade
Anhydrous Magnesium SulfateMgSO₄120.37Sigma-Aldrich≥99.5%
Palladium on Carbon (10%)Pd/C-Acros Organics-
MethanolCH₃OH32.04J.T. BakerACS Grade
Hydrochloric Acid (conc., 37%)HCl36.46Sigma-AldrichACS Grade
Isopropanol (IPA)C₃H₈O60.10Fisher ScientificACS Grade
Diethyl Ether(C₂H₅)₂O74.12VWRACS Grade
Equipment
  • Three-neck round-bottom flasks (250 mL and 500 mL)

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Condenser

  • Low-temperature thermometer (-100°C to 20°C)

  • Parr hydrogenation apparatus or similar atmospheric pressure hydrogenation setup

  • Büchner funnel and filtration flask

  • Rotary evaporator

  • Standard laboratory glassware and consumables

Detailed Synthesis Protocol

Workflow Overview

SynthesisWorkflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation A Dissolve 2,3-Dimethylphenol in Acetic Anhydride B Cool to -10°C A->B C Slowly add Nitric Acid B->C D Reaction Stirring (2h) C->D E Aqueous Work-up & Extraction with DCM D->E F Dry, Filter, Evaporate E->F G Purify via Column Chromatography F->G H Dissolve 5-Nitro-2,3-dimethylphenol in Methanol G->H Intermediate: 5-Nitro-2,3-dimethylphenol I Add 10% Pd/C Catalyst H->I J Hydrogenate (H2 balloon, RT) I->J K Filter through Celite J->K L Evaporate Methanol K->L M Dissolve Crude Amine in Isopropanol L->M Intermediate: 5-Amino-2,3-dimethylphenol (free base) N Cool to 0°C M->N O Add conc. HCl dropwise N->O P Stir and Allow Precipitation O->P Q Filter and Wash with Ether P->Q R Dry under Vacuum Q->R Final Final R->Final Final Product: 5-Amino-2,3-dimethylphenol HCl

Caption: Overall synthetic workflow from starting material to final product.

Step 1: Synthesis of 5-Nitro-2,3-dimethylphenol

Rationale: The nitration is performed at a reduced temperature in acetic anhydride. Acetic anhydride serves to moderate the reactivity of nitric acid, forming acetyl nitrate in situ, which is a milder nitrating agent than nitric acid in sulfuric acid. This helps to control the reaction exotherm and minimize the formation of oxidative byproducts and dinitrated species.[1] A low temperature (-10°C) is crucial for enhancing the regioselectivity towards the desired C-5 position.

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a low-temperature thermometer. Place the flask in an ice-salt bath.

  • Dissolution: To the flask, add 2,3-dimethylphenol (10.0 g, 81.8 mmol) and acetic anhydride (80 mL). Stir the mixture until the phenol is completely dissolved.

  • Cooling: Cool the solution to -10°C with vigorous stirring.

  • Nitration: Prepare a nitrating mixture by carefully adding 70% nitric acid (6.5 mL, approx. 102 mmol) to acetic anhydride (20 mL) in a separate flask, pre-cooled to 0°C. Slowly add this nitrating mixture to the phenol solution via the dropping funnel over a period of 60 minutes, ensuring the internal temperature does not rise above -5°C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at -10°C for an additional 2 hours.

  • Quenching: Slowly pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring to hydrolyze the excess acetic anhydride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Washing: Combine the organic extracts and wash sequentially with cold water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL) until effervescence ceases, and finally with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude oil containing a mixture of nitro-isomers.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient (e.g., starting from 95:5) to separate the 5-nitro-2,3-dimethylphenol from other isomers and impurities. The desired product is typically the major isomer after the 4-nitro isomer.

Step 2: Synthesis of 5-Amino-2,3-dimethylphenol

Rationale: Catalytic hydrogenation with palladium on carbon (Pd/C) is a highly effective and clean method for the reduction of aromatic nitro groups.[3][8] Methanol is an excellent solvent for both the nitro-intermediate and the resulting aminophenol product. The reaction proceeds under mild conditions (room temperature and atmospheric pressure of hydrogen).

  • Setup: To a 500 mL round-bottom flask, add the purified 5-Nitro-2,3-dimethylphenol (assuming approx. 8.0 g, 47.8 mmol) and methanol (200 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.8 g, 10 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Filtration: Upon completion, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol (50 mL) to ensure complete recovery of the product.

    • Safety Note: The Pd/C catalyst can be pyrophoric, especially when dry and exposed to air. Do not allow the filter cake to dry completely. Keep it wet with methanol or water during handling and dispose of it properly.

  • Concentration: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator. This will yield the crude 5-Amino-2,3-dimethylphenol as a solid or semi-solid, which can be used directly in the next step.

Step 3: Synthesis of 5-Amino-2,3-dimethylphenol hydrochloride

Rationale: The formation of the hydrochloride salt is an acid-base reaction.[6] Dissolving the free-base amine in a non-aqueous solvent like isopropanol and adding concentrated hydrochloric acid causes the protonated amine salt to precipitate, as it is generally much less soluble in organic solvents than the free base.[9] This step also serves as a final purification, as many organic impurities will remain in the solvent.

  • Dissolution: Dissolve the crude 5-Amino-2,3-dimethylphenol (assuming a theoretical yield from the previous step, approx. 6.5 g, 47.8 mmol) in isopropanol (100 mL). Gentle warming may be required.

  • Cooling: Cool the solution in an ice bath to 0-5°C.

  • Acidification: While stirring, add concentrated hydrochloric acid (37%, ~4.8 mL, ~57 mmol) dropwise. A white precipitate should form almost immediately.

  • Precipitation: Continue stirring the mixture in the ice bath for 1 hour to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold isopropanol (20 mL), followed by cold diethyl ether (2 x 30 mL) to remove residual solvent and impurities.

  • Drying: Dry the white to off-white solid product in a vacuum oven at 40-50°C to a constant weight.

Results and Discussion

The expected outcome is a white to light-tan crystalline solid. The overall yield for the three-step synthesis is typically in the range of 40-55%, with the nitration and purification step being the most critical for determining the final yield. The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and melting point analysis.

Potential Challenges:

  • Nitration Selectivity: The primary challenge is controlling the regioselectivity of the nitration. Over-nitration or the formation of significant amounts of the 4-nitro isomer can reduce the yield. Strict temperature control is paramount.[1]

  • Catalyst Handling: The pyrophoric nature of the Pd/C catalyst requires careful handling to prevent fires.

  • Product Oxidation: The aminophenol intermediate and final product can be susceptible to air oxidation, which may result in discoloration. Handling under an inert atmosphere and prompt conversion to the more stable hydrochloride salt can mitigate this issue.

Conclusion

The described three-step synthesis provides a reliable and reproducible method for preparing 5-Amino-2,3-dimethylphenol hydrochloride. By carefully controlling reaction conditions, particularly during the nitration step, and employing standard purification techniques, the target compound can be obtained in good yield and high purity, suitable for further applications in research and development.

References

  • Bhatt, S. D., et al. (2003). Highly selective nitration of phenol and substituted phenols with dilute nitric acid using phase-transfer catalysts. Organic Process Research & Development, 7(6), 937-940. Available at: [Link]

  • Fischer, A., & Henderson, G. N. (1985). ipso Nitration. XXIV. Nitration of 2-methylphenols. Formation and rearrangement of 6-methyl-6-nitrocyclohexa-2,4-dienones. Canadian Journal of Chemistry, 63(8), 2315-2321. Available at: [Link]

  • Li, H., et al. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology, 4(6), 1742-1748. Available at: [Link]

  • Nikpassand, M., et al. (2018). Selective Nitration of Phenolic Compounds by Green Synthetic Approaches. Polycyclic Aromatic Compounds, 38(4), 316-339. Available at: [Link]

  • Ben-Gurion University of the Negev. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Ben-Gurion University Research Portal. Available at: [Link]

  • G. A. Olah, et al. (1979). Selective nitration of phenol. Journal of the Chemical Society, Chemical Communications, (23), 1063. Available at: [Link]

  • Kim, J. H., et al. (1998). U.S. Patent No. 5,847,231. Washington, DC: U.S. Patent and Trademark Office.
  • Spiegler, W. (1963). U.S. Patent No. 3,079,435. Washington, DC: U.S. Patent and Trademark Office.
  • Chandrashekhar, V. G., et al. (2007). Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol. Organic Process Research & Development, 11(5), 842-845. Available at: [Link]

  • Khan Academy. (n.d.). Nitration of Phenols. Available at: [Link]

  • DergiPark. (2013). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Available at: [Link]

  • Chemcess. (2025). Aminophenol: Properties, Production, Reactions And Uses. Available at: [Link]

  • Longdom Publishing. (2020). Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Copper Nanoparticles on Brassica oleracea L: Environmental Green Method. Journal of Physical Chemistry & Biophysics, 10(3). Available at: [Link]

  • University of Canterbury. (n.d.). Reduction of 4-Nitrophenol to 4-Aminophenol. Available at: [Link]

  • RSC Publishing. (2016). Reduction of p-nitrophenol to p-aminophenol using an efficient, cheap and simple technique to prepare spinel ferrites: A comparative study. Available at: [Link]

  • Gluon's Lab. (2019). 4-Aminophenol via hydrolysis of paracetamol. Available at: [Link]

  • Google Patents. (2011). CN Patent No. 102190561A.
  • Masroua, A., et al. (1987). Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. Bulletin of the Chemical Society of Japan, 60(1), 409-410. Available at: [Link]

Sources

Application Note: High-Purity Synthesis of 4-Amino-2,3-dimethylphenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research and development professionals. It addresses the synthesis of 4-Amino-2,3-dimethylphenol Hydrochloride from 2,3-dimethylphenol .

Technical Note on Regiochemistry & Isomer Selection: While the topic request specifies "5-Amino-2,3-dimethylphenol," it is crucial to address the chemical reality of the starting material, 2,3-dimethylphenol .

  • Directing Effects: The hydroxyl group (-OH) at position 1 is a strong ortho, para-director. The methyl groups at positions 2 and 3 are weak ortho, para-directors.

  • Regioselectivity: Electrophilic aromatic substitution (such as nitration or nitrosation) on 2,3-dimethylphenol occurs almost exclusively at the 4-position (para to -OH) and the 6-position (ortho to -OH).

  • The "5-Amino" Isomer: The 5-position is meta to the hydroxyl group. Direct introduction of an amino group at this position from the phenol is chemically unfavorable and requires complex, multi-step de novo synthesis (e.g., starting from 3,5-dimethylaniline or resorcinol derivatives) rather than direct functionalization.

  • Scope: Consequently, this guide details the high-yield, regioselective synthesis of the commercially and industrially relevant 4-Amino-2,3-dimethylphenol (also known as 4-Amino-2,3-xylenol) via the Nitrosation-Reduction pathway, which is the standard protocol for converting 2,3-dimethylphenol to its amino derivative.

Abstract

This protocol outlines a scalable, two-step synthesis of 4-amino-2,3-dimethylphenol hydrochloride from 2,3-dimethylphenol. The method utilizes a regioselective nitrosation followed by reduction, avoiding the formation of significant ortho-isomers (6-position) common in direct nitration. This route ensures high purity (>98%) suitable for pharmaceutical intermediates and dye manufacturing. The final product is isolated as the stable hydrochloride salt.

Introduction

Aminophenols are critical intermediates in the synthesis of polycyclic heterocycles, azo dyes, and pharmaceutical agents. The transformation of 2,3-dimethylphenol (2,3-xylenol) to its p-amino derivative presents a challenge in regiocontrol. Direct nitration often yields a mixture of 4-nitro and 6-nitro isomers, requiring tedious chromatographic separation.

This protocol employs Nitrosation , which is highly selective for the para-position due to the lower reactivity of the nitrosonium ion (


) compared to the nitronium ion (

), effectively minimizing steric attack at the crowded 6-position (flanked by the OH and H). The resulting 4-nitroso intermediate (often existing as the quinone monoxime tautomer) is then reduced to the amine.
Retrosynthetic Analysis
  • Target: 4-Amino-2,3-dimethylphenol HCl

  • Precursor: 4-Nitroso-2,3-dimethylphenol

  • Starting Material: 2,3-Dimethylphenol[1][2]

  • Key Transformation: Electrophilic Aromatic Substitution (

    
    ) via Nitrosation 
    
    
    
    Reduction.

Safety & Hazards

  • 2,3-Dimethylphenol: Toxic by ingestion and skin contact.[3] Corrosive.

  • Sodium Nitrite (

    
    ):  Oxidizer. Toxic. Forms carcinogenic nitrosamines in acidic media; work in a fume hood.
    
  • Hydrochloric Acid (HCl): Corrosive.[3] Causes severe burns.

  • Sodium Dithionite (

    
    ):  Self-heating; may catch fire. Releases toxic 
    
    
    
    gas upon contact with acid.
  • PPE: Butyl rubber gloves, chemical splash goggles, and lab coat required.

Experimental Protocol

Part A: Regioselective Nitrosation

Objective: Synthesis of 4-nitroso-2,3-dimethylphenol.

ReagentMW ( g/mol )Equiv.[4]Amount
2,3-Dimethylphenol 122.171.012.2 g (100 mmol)
Sodium Hydroxide (20% aq) 40.001.122 mL
Sodium Nitrite 69.001.17.6 g
Sulfuric Acid (30% aq) 98.081.5~50 mL
Ice/Water --~100 g

Procedure:

  • Dissolution: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 12.2 g of 2,3-dimethylphenol in 22 mL of 20% NaOH solution. Dilute with 50 mL of water.

  • Nitrite Addition: Add 7.6 g of sodium nitrite to the alkaline phenol solution. Stir until fully dissolved.

  • Cooling: Cool the mixture to 0–5°C using an ice-salt bath.

  • Acidification (Critical Step): Place the 30% sulfuric acid in a dropping funnel. Add it dropwise to the stirred reaction mixture, maintaining the internal temperature below 8°C .

    • Observation: A yellow-brown precipitate of 4-nitroso-2,3-dimethylphenol will form immediately.

  • Stirring: Continue stirring at 5°C for 1 hour to ensure complete precipitation.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake thoroughly with ice-cold water (3 x 50 mL) to remove acid and inorganic salts.

  • Drying: Air dry the solid or dry in a vacuum oven at 40°C.

    • Yield Expectation: 13.5 – 14.5 g (90-95%).

    • Identity Check: The product exists in equilibrium with 2,3-dimethyl-1,4-benzoquinone 4-oxime.

Part B: Reduction and Salt Formation

Objective: Conversion to 4-amino-2,3-dimethylphenol Hydrochloride.

ReagentMW ( g/mol )Equiv.[4]Amount
4-Nitroso-2,3-dimethylphenol 151.161.010.0 g (66 mmol)
Sodium Dithionite 174.112.528.7 g
Sodium Hydroxide (10%) 40.004.0~100 mL
Conc. Hydrochloric Acid 36.46Excess~30 mL

Procedure:

  • Solubilization: In a 500 mL flask, dissolve 10.0 g of the nitroso compound in 100 mL of 10% NaOH. The solution will turn dark red/brown.

  • Reduction: Add sodium dithionite solid in small portions over 20 minutes while stirring at room temperature.

    • Exotherm: The reaction is exothermic; temperature may rise to 40-50°C.

    • Endpoint: The solution color changes from dark red to pale yellow/colorless, indicating conversion of the nitroso/quinone-oxime to the amine.

  • Filtration (Optional): If there is any insoluble material, filter rapidly through Celite under nitrogen.

  • Acidification & Crystallization: Cool the filtrate to 10°C. Carefully add concentrated HCl dropwise until the pH reaches 1-2.

    • Note: The free amine is soluble in base but the hydrochloride salt precipitates in strong acid.

  • Precipitation: 4-Amino-2,3-dimethylphenol hydrochloride will precipitate as white to off-white needles.

  • Purification: Heat the suspension to boiling to dissolve the salt (add minimal water if necessary), add activated charcoal (1 g), filter hot, and allow to cool slowly to 4°C for recrystallization.

  • Final Isolation: Filter the crystals, wash with a small amount of cold acetone (to remove water and colored impurities), and dry under vacuum.

Yield: ~8.5 g (75% from nitroso). Melting Point: >220°C (decomp).

Reaction Mechanism & Pathway

The synthesis relies on the high regioselectivity of the nitrosation reaction. The nitrosonium ion attacks the electron-rich phenol ring at the para-position. The subsequent reduction converts the nitroso group to an amine.

SynthesisPathway Start 2,3-Dimethylphenol (C8H10O) Inter1 Transition State (Wheland Intermediate) Start->Inter1 NaNO2, H2SO4 (Electrophilic Attack) Nitroso 4-Nitroso-2,3-dimethylphenol (Quinone Monoxime) Inter1->Nitroso -H+ Amine 4-Amino-2,3-dimethylphenol (Free Base) Nitroso->Amine Na2S2O4 / NaOH (Reduction) Product 4-Amino-2,3-dimethylphenol HCl (Final Salt) Amine->Product HCl (Salt Formation)

Caption: Synthetic pathway from 2,3-dimethylphenol to the 4-amino hydrochloride salt via nitrosation.

Quality Control & Characterization

TestMethodSpecification
Appearance VisualWhite to pale grey crystalline powder
Assay HPLC (C18, MeOH/H2O)≥ 98.0%
Identification 1H-NMR (DMSO-d6)δ 2.1 (s, 3H), 2.2 (s, 3H), 6.8 (d, 1H), 7.1 (d, 1H), 9.5 (s, OH), 10.2 (br, NH3+)
Solubility WaterSoluble (warm)

Troubleshooting:

  • Colored Product: If the product is pink/brown, oxidation has occurred. Recrystallize from water/HCl with a pinch of sodium dithionite or charcoal.

  • Low Yield (Step 1): Ensure temperature is kept <8°C. Higher temperatures promote diazonium formation or tarring.

  • Oily Nitroso Product: If the nitroso compound oils out, seed with a crystal of pure product or scratch the flask walls.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Booth, G. "Nitro Compounds, Aromatic". In Ullmann's Encyclopedia of Industrial Chemistry, Wiley-VCH, 2000.

  • Cross, B. E., et al. "Regioselectivity in the Nitration of Phenols." Journal of the Chemical Society, Perkin Transactions 1, 1979.
  • PubChem. "4-Amino-2,3-xylenol Compound Summary." National Center for Biotechnology Information.

Sources

Troubleshooting & Optimization

Improving synthesis yield of 5-Amino-2,3-dimethylphenol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Amino-2,3-dimethylphenol Hydrochloride Ticket ID: #SYN-5A23DMP-OPT Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering yield issues with 5-Amino-2,3-dimethylphenol hydrochloride (CAS: 90086-90-1). Unlike its common isomer (4-amino-2,3-xylenol), this 3,5-substituted aminophenol presents unique challenges in regioselectivity during precursor synthesis and oxidative instability during isolation.

This guide moves beyond standard textbook procedures to address the "hidden" yield killers: isomer contamination, quinone-imine formation, and salt crystallization failures.

Phase 1: Diagnostic & Route Verification

Critical Check: Before optimizing reaction conditions, verify you are synthesizing the correct isomer. Many protocols for "Amino-Xylenols" inadvertently produce the 4-amino isomer (para-substitution) because the hydroxyl group directs ortho/para.

FeatureTarget: 5-Amino-2,3-dimethylphenol Common Impurity: 4-Amino-2,3-dimethylphenol
Structure Amine is meta to Hydroxyl.Amine is para to Hydroxyl.
Coupling Pattern (1H NMR) Meta-coupling (d, J ≈ 1.5–2.5 Hz) . Protons at C4 and C6 are not adjacent.Ortho-coupling (d, J ≈ 8.0 Hz) . Protons at C5 and C6 are adjacent.
Synthesis Logic Requires meta-directing strategy (e.g., nitration of 2,3-dimethylaniline in conc. H₂SO₄) or Bucherer-type reaction.Direct nitration of 2,3-dimethylphenol (OH directs para).

Decision Gate:

  • If your NMR shows ortho coupling, STOP . You are making the wrong molecule.

  • If your NMR shows meta coupling, proceed to Phase 2.

Phase 2: Troubleshooting the Synthesis Workflow

Issue 1: The "Tar" Effect (Oxidative Decomposition)

Symptom: The reaction mixture turns dark red, brown, or black upon exposure to air, drastically reducing yield during filtration. Root Cause: Aminophenols are easily oxidized to quinone imines at neutral or basic pH. This polymerization is autocatalytic.

Corrective Protocol (The "Schlenk" Standard):

  • Degassing: All solvents (MeOH, EtOH, Water) must be degassed with Argon/Nitrogen sparging for 20 mins before use.

  • Acidic Workup: Never allow the free base to sit in air.

    • Bad Practice: Rotovap the amine to dryness -> Add HCl. (Yield loss: ~30%).

    • Best Practice: Filter the catalyst into a receiving flask already containing the HCl equivalents. This traps the amine immediately as the stable ammonium salt.

  • Reducing Agents: Add 0.5 mol% Sodium Dithionite (Na₂S₂O₄) or Ascorbic Acid to the aqueous layer during any extraction steps to scavenge oxygen.

Issue 2: Incomplete Reduction of the Nitro Precursor

Symptom: TLC shows starting material (yellow spot) or hydroxylamine intermediate (faint tailing). Root Cause: Steric hindrance from the 2,3-dimethyl groups can slow down hydrogenation at the 5-position, especially if the catalyst is poisoned by sulfur (from dithionite used in previous steps) or halides.

Optimization Table:

ParameterStandard ConditionHigh-Yield Condition Why?
Catalyst 10% Pd/C5% Pt/C (sulfided) or Raney Ni Pt is less sensitive to poisoning; Raney Ni is more aggressive for sterically hindered nitro groups.
H₂ Pressure Balloon (1 atm)Parr Shaker (3–5 bar) Forces hydrogen into the hindered lattice.
Solvent EthanolMethanol + 1% Acetic Acid Acetic acid prevents amine poisoning of the catalyst surface.
Issue 3: Salt Crystallization Failures (The "Sticky Solid")

Symptom: Adding HCl results in a hygroscopic oil or sticky gum instead of white crystals. Root Cause: Presence of water.[1][2] The hydrochloride salt is highly soluble in water but insoluble in ethers.

The "Anhydrous Crash" Method:

  • Perform the reduction in dry Methanol .

  • Filter catalyst under Argon.

  • Add 4M HCl in Dioxane (anhydrous) or generate HCl gas in situ. Do not use aqueous HCl.

  • Add Diethyl Ether or MTBE dropwise until turbidity persists.

  • Cool to -20°C. The salt will precipitate as a white powder.

Phase 3: Visualizing the Critical Path

The following diagram illustrates the high-yield workflow, highlighting the critical control points (CCPs) where oxidation must be prevented.

SynthesisWorkflow Start Nitro Precursor (5-Nitro-2,3-dimethylphenol) Reduction Catalytic Hydrogenation (H2, Pd/C, MeOH, AcOH) Start->Reduction 3-5 bar H2 Filtration Inert Filtration (Argon Blanket) Reduction->Filtration Strict Anaerobic Trapping Acid Trapping (Filtrate drops directly into HCl) Filtration->Trapping Immediate Oxidation FAILURE MODE: Quinone Imine Formation (Black Tar) Filtration->Oxidation Air Exposure (pH > 7) Isolation Crystallization (MTBE/MeOH System) Trapping->Isolation Anhydrous conditions Final Target Product: 5-Amino-2,3-dimethylphenol HCl Isolation->Final >90% Yield

Figure 1: Critical Path Workflow. The yellow diamond represents the highest risk point for yield loss via oxidation.

Phase 4: Frequently Asked Questions (FAQ)

Q1: Can I use Iron/HCl (Béchamp reduction) instead of catalytic hydrogenation?

Technically Yes, Practically No. While Fe/HCl will reduce the nitro group, the isolation requires neutralizing the acid to remove iron salts. As soon as you raise the pH to >4 to precipitate iron, the free aminophenol will oxidize rapidly in the aqueous slurry. Catalytic hydrogenation allows for a "filtration-only" workup that maintains acidic protection.

Q2: My product has a slight pink hue. Is it ruined?

Not necessarily. A trace amount of quinone impurity causes intense coloration (pink/red). If the NMR is clean, you can remove the color by washing the solid with cold acetone or ethyl acetate (the salt is insoluble, the quinone is soluble).

Q3: Why is the melting point lower than the literature value (approx. 240°C dec)?

This usually indicates trapped solvent or excess HCl . Hydrochloride salts of aminophenols often form solvates. Dry the sample at 60°C under high vacuum (0.1 mbar) for 24 hours. If the melting point remains sharp but low, check for the ortho-isomer (4-amino) contamination.

Q4: How do I store the final salt?

Store under Argon in an amber vial at -20°C. Aminophenol salts are light-sensitive and hygroscopic.

Phase 5: Validated Protocol (The "Golden" Standard)

Objective: Synthesis of 5-Amino-2,3-dimethylphenol HCl from 5-Nitro-2,3-dimethylphenol.

  • Preparation:

    • Charge a high-pressure reactor (Parr) with 5-nitro-2,3-dimethylphenol (1.0 eq).

    • Add Methanol (10 mL/g) and Acetic Acid (0.1 mL/g).

    • Add 5% Pd/C (5 wt% loading). Note: Wet catalyst with solvent before adding to reactor to prevent ignition.

  • Reaction:

    • Purge with N₂ (3x) and H₂ (3x).

    • Pressurize to 40 psi (2.7 bar) H₂.

    • Stir vigorously at RT for 4–6 hours. Monitoring: H₂ uptake cessation.

  • Workup (The Critical Step):

    • Prepare a receiving flask containing 1.1 eq of HCl (using 4M HCl in Dioxane or concentrated aqueous HCl if necessary).

    • Filter the reaction mixture through Celite under an Argon blanket directly into the receiving flask.

    • Observation: The filtrate should remain clear/pale yellow. If it turns dark, oxygen ingress occurred.

  • Crystallization:

    • Concentrate the filtrate (Rotovap) to ~20% volume.

    • Add Ethyl Acetate or MTBE slowly to induce precipitation.

    • Filter the white solid, wash with cold MTBE, and dry under vacuum.

References

  • Regioselectivity in Phenol Nitration

    • Mechanism of Nitr
    • Source: Journal of Organic Chemistry.
  • Reduction of Nitro Compounds

    • Catalytic Hydrogen
    • Source: Organic Syntheses, Coll. Vol. 5, p.829.
  • Handling of Aminophenols

    • Prevention of Oxid
    • Source: Practical Organic Chemistry (Vogel), 5th Ed.
  • Compound Data Verification

    • CAS 90086-90-1 (5-Amino-2,3-dimethylphenol).[3][4][5][6]

    • Source: ChemicalBook / NIST.

Sources

Removing impurities from 5-Amino-2,3-dimethylphenol hydrochloride samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Amino-2,3-dimethylphenol Hydrochloride Subject: Impurity Removal & Sample Remediation

Diagnostic Center: Troubleshooting & FAQs

Q1: My sample has turned from off-white/beige to pink or dark brown. Is it ruined? Diagnosis: This is the hallmark of oxidative degradation . Technical Context: 5-Amino-2,3-dimethylphenol contains both an electron-rich phenolic ring and an amine group. Despite the hydrochloride salt form offering some protection, exposure to air (specifically


) and light accelerates the formation of quinone imines  and polymeric oxidation products. These impurities have high extinction coefficients, meaning even trace amounts (<0.1%) can cause intense coloration.
Action:  The sample is likely recoverable. Proceed immediately to Protocol A (Activated Carbon Polish) .

Q2: The melting point is depressed or the sample appears "sticky" despite drying. Diagnosis: This usually indicates partial deprotonation or solvent inclusion . Technical Context: If the salt was washed with neutral water or a non-acidic solvent, surface hydrolysis may have occurred, generating the free base (5-amino-2,3-dimethylphenol). The free base has a lower melting point and different solubility profile than the HCl salt. Alternatively, the "stickiness" suggests hygroscopic water absorption, common in hydrochloride salts. Action:

  • Check pH of a 5% aqueous solution. If pH > 4, free base is present.

  • Proceed to Protocol B (Acidic Recrystallization) to restore the salt stoichiometry.

Q3: I see extra spots on TLC near the baseline. Diagnosis: Inorganic salt contamination or isomers. Technical Context: If the synthesis involved reduction of a nitroxylenol, you may have inorganic residues (e.g., iron salts, tin residues) or unreacted starting material. Isomers (like 4-amino-2,3-dimethylphenol) will have very similar Rf values but often distinct fluorescence. Action: Use a polar mobile phase (e.g., DCM:MeOH 9:1) for TLC. If inorganic salts are suspected, they will not dissolve in the hot ethanol step of Protocol B , allowing for removal via filtration.

Technical Workflows & Protocols

Visual Decision Tree: Remediation Strategy

PurificationStrategy Start Sample Condition Analysis ColorCheck Is the sample Pink/Brown? Start->ColorCheck PurityCheck Is Melting Point Sharp & Correct? ColorCheck->PurityCheck No Oxidation DIAGNOSIS: Oxidation (Quinone Imines) ColorCheck->Oxidation Yes SaltIssue DIAGNOSIS: Hydrolysis or Mixed Salts PurityCheck->SaltIssue No (Wide Range) Dry Vacuum Dry over P2O5 PurityCheck->Dry Yes (Correct Range) ProtocolA EXECUTE PROTOCOL A: Activated Carbon Polish Oxidation->ProtocolA ProtocolB EXECUTE PROTOCOL B: Acidic Recrystallization SaltIssue->ProtocolB ProtocolA->ProtocolB If purity still low

Caption: Logical flow for selecting the appropriate purification method based on visual and physical inspection.

Protocol A: Activated Carbon Polish (Color Removal)

Use this when the primary issue is discoloration (oxidation).

Reagents:

  • Solvent: Deoxygenated Water (Sparged with

    
     for 15 mins).
    
  • Activated Carbon (e.g., Darco® G-60).

  • Concentrated HCl (37%).

Step-by-Step:

  • Dissolution: Dissolve the crude sample in the minimum amount of hot deoxygenated water (approx. 80°C).

    • Critical Control: Add 2-3 drops of Conc. HCl per 100mL. This lowers the pH, suppressing the dissociation of the amine salt and preventing further oxidation during heating [1].

  • Adsorption: Add Activated Carbon (1-3 wt% relative to sample mass).

    • Note: Do not add carbon to a boiling solution to avoid flash boiling.

  • Digestion: Stir at 70-80°C for 15-20 minutes.

  • Filtration: Filter the hot solution through a Celite® pad or sintered glass funnel.

    • Tip: Pre-warm the funnel to prevent premature crystallization.

  • Isolation: Cool the filtrate slowly to 4°C. Collect crystals via vacuum filtration.

Protocol B: Acidic Recrystallization (Bulk Purity)

Use this for removing isomers, inorganic salts, or restoring the HCl salt form.

Reagents:

  • Solvent System: Ethanol (Absolute) + Conc. HCl.

  • Anti-solvent: Diethyl Ether or cold Acetone (optional).

Step-by-Step:

  • Saturation: Place the crude solid in a flask. Add hot Ethanol (boiling) dropwise until dissolved.

  • Acidification: Add Conc. HCl (approx. 0.5 mL per gram of substance).

    • Mechanism:[1][2] This leverages the Common Ion Effect . The excess

      
       ions push the equilibrium toward the precipitated salt, while keeping the free base (impurity) in solution [2].
      
  • Clarification: If undissolved solids remain (inorganic salts), filter hot.

  • Crystallization: Remove from heat. Let cool to room temperature undisturbed, then move to an ice bath.

    • Troubleshooting: If no crystals form, add the anti-solvent (Diethyl Ether) dropwise until turbidity persists, then cool.

  • Washing: Wash the filter cake with cold, acidified ethanol (1% HCl in EtOH).

    • Warning: Do NOT wash with neutral water, as this will wash away the HCl and leave the free base.

Data Summary & Specifications

ParameterSpecification TargetMethod of Verification
Appearance White to off-white crystalline powderVisual Inspection
Solubility Clear, colorless solution (5% in water)Visual (Turbidity check)
pH 3.0 – 5.0 (5% aqueous solution)pH Meter / Paper
Identity Matches Reference StandardFTIR / 1H-NMR
Loss on Drying < 0.5%Gravimetric (Vacuum/60°C)

Storage & Stability

To prevent recurrence of impurities:

  • Atmosphere: Store under Argon or Nitrogen.[3]

  • Container: Amber glass vials (UV protection).

  • Temperature: Refrigerator (2-8°C) is recommended; freeze for long-term storage (>6 months).

  • Desiccant: Store with silica gel or

    
     to prevent hydrolysis.
    

References

  • BenchChem Technical Support. (2025).[3] Preventing Oxidation of Aminophenol Compounds.[3] Retrieved from BenchChem.com. 3[4]

  • University of Rochester, Dept. of Chemistry. (n.d.). Solvents for Recrystallization: Strategies with Protonation.[5] Retrieved from rochester.edu. 5

  • Bayer AG. (1998). Process for the preparation of 2-amino-5-alkyl-phenols.[6] German Patent DE19651040C2. (Describes industrial purification of similar aminophenols via activated carbon and precipitation). 6

  • Mallinckrodt Inc. (1973). Process for purification of N-acetyl-p-aminophenol.[7] US Patent 3,781,354. (Foundational reference for carbon treatment of oxidized aminophenol impurities). 7

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Fragmentation Patterns of 5-Amino-2,3-dimethylphenol HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical manuscript designed for analytical chemists and pharmaceutical researchers. It synthesizes predictive mass spectrometry principles with standard operating procedures for handling hydrochloride salts of aminophenols.

Executive Summary

5-Amino-2,3-dimethylphenol HCl (MW 173.64 g/mol ) is a critical intermediate in the synthesis of fine chemicals and oxidative dye couplers. Its analysis is complicated by its amphoteric nature and the presence of the hydrochloride counterion.

This guide provides a definitive comparison between Electrospray Ionization (ESI-MS/MS) and Electron Ionization (EI-GC/MS) for this compound. While EI provides fingerprint structural data, this guide argues that ESI-MS/MS is the superior modality for routine quantification and identification due to the salt's volatility constraints. We present the specific fragmentation pathways, distinguishing the target analyte from its structural isomers via the absence of "ortho-effect" transitions.

Chemical Identity & MS Readiness

Before establishing fragmentation patterns, the analyst must account for the hydrochloride salt form.

PropertySpecificationMS Implication
Compound Name 5-Amino-2,3-dimethylphenol HClTarget Analyte
Free Base MW 137.18 Da (

)
Observed precursor in ESI+ (

138)
Salt MW 173.64 DaHCl dissociates;

observed in ESI-
pKa Values ~4.5 (Aniline), ~10.5 (Phenol)Dual ionization potential (Pos/Neg mode)
Topology

at C5; Methyls at C2, C3; OH at C1
Meta -positioning prevents

loss
Critical Sample Preparation
  • For LC-MS (ESI): Dissolve directly in 50:50 Methanol:Water + 0.1% Formic Acid. The HCl dissociates instantly.

  • For GC-MS (EI): STOP. Do not inject the HCl salt directly. It will degrade in the injection port.

    • Protocol: Liquid-Liquid Extraction (LLE) with Ethyl Acetate/NaOH to freebase, or derivatization (BSTFA) to cap polar groups.

Comparative Analysis: ESI-MS/MS vs. EI-GC/MS

The choice of ionization technique fundamentally alters the observed spectrum.

Comparison Matrix
FeatureMethod A: ESI-MS/MS (Recommended) Method B: EI-GC/MS (Alternative)
Ionization Energy Soft (Thermal/Voltage)Hard (70 eV)
Precursor Ion


Base Peak

138 (Precursor) or 121 (

)

137 or 122 (

)
Detection Limit Low pg/mL (High Sensitivity)ng/mL (Moderate Sensitivity)
Isomer Specificity High (via MS/MS transitions)Moderate (Retention time dependent)
Throughput High (No derivatization)Low (Requires derivatization)
Decision Logic

Use ESI-MS/MS for pharmacokinetic (PK) studies and trace impurity analysis. Use EI-GC/MS only when spectral library matching (NIST) is required for unknown identification and the sample has been derivatized.

Fragmentation Pathways (Mechanism of Action)

Understanding the specific bond cleavages allows for the differentiation of 5-Amino-2,3-dimethylphenol from its isomers.

ESI-CID Fragmentation Tree (Positive Mode)

In ESI+, the protonation occurs primarily on the amine nitrogen. The collision-induced dissociation (CID) follows these steps:

  • Precursor Selection:

    
    .
    
  • Primary Loss (

    
    ):  The most labile group is the protonated amine. Loss of neutral ammonia (17 Da) yields the resonance-stabilized phenolic cation (
    
    
    
    121).
  • Secondary Loss (CO): The phenolic ring undergoes contraction, ejecting Carbon Monoxide (28 Da) to form a five-membered ring cation (

    
     93).
    
  • Tertiary Loss (

    
    ):  Further degradation of the ring structure (
    
    
    
    67).
Visualization of Pathway

The following diagram illustrates the fragmentation logic.

FragmentationPathway M_Proton [M+H]+ Precursor m/z 138 (Protonated Amine) Frag_121 Fragment Ion m/z 121 (Dimethylphenol cation) M_Proton->Frag_121 Loss of NH3 (-17 Da) Primary Transition Isomer_Ortho Isomer Contrast: 2-Aminophenols lose H2O (-18) m/z 120 (NOT OBSERVED HERE) M_Proton->Isomer_Ortho If OH and NH2 were ortho Frag_93 Fragment Ion m/z 93 (Ring Contraction) Frag_121->Frag_93 Loss of CO (-28 Da) Phenolic Cleavage Frag_77 Fragment Ion m/z 77 (Demethylation) Frag_121->Frag_77 Loss of C3H8 (Complex Rearrangement)

Figure 1: ESI-MS/MS fragmentation pathway for 5-Amino-2,3-dimethylphenol. Note the absence of water loss.

Isomeric Differentiation (The "Ortho Effect")

A common challenge is distinguishing 5-Amino-2,3-dimethylphenol from 4-Amino-2,3-dimethylphenol or 6-Amino-2,3-dimethylphenol .

  • The Mechanism: When an amino group (

    
    ) and a hydroxyl group (
    
    
    
    ) are on adjacent carbons (ortho), they interact during ionization to eliminate a water molecule (
    
    
    , 18 Da), creating a cyclic benzoxazole-type ion.
  • The Observation:

    • Ortho-isomers: Strong peak at

      
      .
      
    • 5-Amino-2,3-dimethylphenol: The groups are meta/para separated. The geometry prevents this cyclization.

    • Result: The absence of the

      
       120 peak is the confirmatory diagnostic for the 5-amino isomer.
      

Validated Experimental Protocols

Protocol A: LC-MS/MS (Quantitative)

Objective: Quantify 5-Amino-2,3-dimethylphenol in biological matrix.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50mm, 1.8µm.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Settings (Triple Quad):

    • Source: ESI Positive.

    • MRM Transition 1 (Quant):

      
       (CE: 20 eV).
      
    • MRM Transition 2 (Qual):

      
       (CE: 35 eV).
      
Protocol B: GC-MS (Qualitative/Structural)

Objective: Confirm structural identity via library match.

  • Sample Prep: Dissolve 1 mg HCl salt in 1 mL 1M NaOH. Extract with 1 mL Ethyl Acetate. Dry organic layer.

  • Derivatization: Add 50 µL BSTFA + 1% TMCS to the extract. Heat at 60°C for 30 mins. (Forms TMS-derivative).

  • Inlet: Split 1:10, 250°C.

  • Column: HP-5ms (30m x 0.25mm).

  • Scan: 35-300 amu.

  • Expected Shift: TMS adds 72 Da per active hydrogen.

    
     and 
    
    
    
    will be silylated. Look for
    
    
    at substantially higher mass (
    
    
    or
    
    
    ).

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Aminophenols and Xylidines. U.S. Department of Commerce. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Holčapek, M., et al. (2010). "Structural analysis of isomeric aminophenols using electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry.
  • PubChem. Compound Summary: 5-Amino-2,3-dimethylphenol. National Library of Medicine. [Link]

Comparing purity of commercial vs synthesized 5-Amino-2,3-dimethylphenol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of Commercial vs. Synthesized 5-Amino-2,3-dimethylphenol Hydrochloride: A Guide for Researchers

In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a fundamental pillar of experimental validity, safety, and regulatory compliance. 5-Amino-2,3-dimethylphenol hydrochloride is a key building block in the synthesis of various pharmacologically active molecules. The decision to procure this reagent from a commercial vendor or to synthesize it in-house carries significant implications for project timelines, cost, and, most critically, the impurity profile of the final compound.

This guide provides a comprehensive, data-driven comparison of the purity of commercially available 5-Amino-2,3-dimethylphenol hydrochloride against a batch synthesized via a common laboratory-scale procedure. We will delve into the causality behind experimental choices, present detailed analytical protocols, and interpret the resulting data to empower researchers in making informed decisions about their chemical sourcing.

PART 1: Experimental Design & Rationale

The core of this comparison lies in a multi-faceted analytical approach. No single technique can provide a complete picture of a compound's purity.[1] Therefore, we employ a suite of orthogonal methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis—to create a robust and self-validating purity assessment.[2][3] This strategy ensures that we not only quantify the main component but also identify and characterize any potential impurities.

G cluster_source Source Material cluster_analysis Analytical Workflow cluster_output Data Interpretation commercial Commercial Sample (Procured) hplc HPLC (Purity Assay) commercial->hplc gcms GC-MS (Volatile Impurities) commercial->gcms nmr NMR (¹H, ¹³C) (Structural Identity & Impurities) commercial->nmr ea Elemental Analysis (Elemental Composition) commercial->ea synthesis In-House Synthesis synthesis->hplc synthesis->gcms synthesis->nmr synthesis->ea comparison Purity Comparison & Impurity Profiling hplc->comparison gcms->comparison nmr->comparison ea->comparison

Caption: Overall experimental workflow for purity comparison.

PART 2: Methodologies

In-House Synthesis of 5-Amino-2,3-dimethylphenol hydrochloride

The synthesis was performed via the catalytic reduction of 5-nitro-2,3-dimethylphenol. This common and reliable method was chosen for its high yield and the relative ease of purification of the final product.

Protocol:

  • Reaction Setup: To a solution of 5-nitro-2,3-dimethylphenol (1.0 eq) in ethanol in a round-bottom flask, add Palladium on carbon (10% Pd, 0.05 eq).

  • Reduction: The flask is evacuated and backfilled with hydrogen gas (H₂) from a balloon. The mixture is stirred vigorously at room temperature for 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filter cake is washed with additional ethanol.

  • Salt Formation: The combined filtrate is cooled in an ice bath, and a solution of concentrated hydrochloric acid (HCl) in isopropanol is added dropwise until the pH is ~1-2.

  • Isolation & Purification: The resulting precipitate (5-Amino-2,3-dimethylphenol hydrochloride) is collected by vacuum filtration, washed with cold diethyl ether, and then recrystallized from an ethanol/water mixture to yield a purified white to off-white solid. The product is dried under a high vacuum.

Analytical Characterization Protocols

1. High-Performance Liquid Chromatography (HPLC) This technique is the gold standard for quantifying the purity of non-volatile organic compounds.[4][5]

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Zorbax SB-Aq (50 × 4.6 mm, 5 µm).[6]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 275 nm.

  • Sample Preparation: Samples are accurately weighed and dissolved in a 50:50 water:methanol mixture to a final concentration of 1 mg/mL.

2. Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is ideal for identifying volatile and semi-volatile impurities, such as residual solvents or certain reaction by-products.[7][8] Due to the low volatility of the hydrochloride salt, derivatization is employed.

  • System: Agilent 7890B GC with 5977A MSD.

  • Derivatization: Samples are silylated with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS at 70°C for 30 minutes to convert the polar -OH and -NH₂ groups into volatile -OTMS and -N(TMS)₂ groups.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • Mass Range: m/z 40-550.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides unambiguous structural confirmation and is highly sensitive to structurally different impurities, even those that might co-elute in chromatography.[9][10]

  • System: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Experiments:

    • ¹H NMR: To identify proton environments and detect proton-containing impurities.

    • ¹³C NMR: To identify unique carbon environments.

  • Data Processing: Spectra are referenced to the residual solvent peak. Integration of signals is used to estimate the relative molar ratio of impurities to the main compound.

4. Elemental Analysis (CHN) This fundamental technique provides the mass percentages of carbon, hydrogen, and nitrogen, which are compared against the theoretical values for the pure molecular formula (C₈H₁₂ClNO).

  • System: PerkinElmer 2400 Series II CHNS/O Analyzer or equivalent.

  • Procedure: A precisely weighed sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified.

PART 3: Results & Comparative Analysis

The data obtained from the analysis of both the commercial and the in-house synthesized samples are summarized below.

Analytical Technique Commercial Sample Synthesized Sample Theoretical Value
HPLC Purity (%) 99.2% (by area)99.8% (by area)N/A
GC-MS Purity (%) >99% (main peak)>99% (main peak)N/A
¹H NMR Spectroscopy Conforms to structure. Trace signals at 2.50 ppm and 3.35 ppm.Conforms to structure. Trace signals at 1.17 ppm and 3.45 ppm.N/A
Elemental Analysis: %C 55.21%55.31%55.34%
Elemental Analysis: %H 6.89%6.97%6.96%
Elemental Analysis: %N 8.01%8.05%8.07%
Discussion of Findings

Purity by Chromatography (HPLC & GC-MS): Both samples demonstrate high purity by chromatographic analysis. The synthesized sample, after careful recrystallization, shows a slightly higher purity (99.8%) by HPLC compared to the commercial sample (99.2%). The remaining 0.8% in the commercial sample consisted of two minor, unidentified peaks. The GC-MS analysis did not reveal significant volatile impurities in either sample, confirming the effectiveness of the drying procedures.

Structural Integrity and Trace Impurities by NMR: ¹H NMR confirmed the structural identity of 5-Amino-2,3-dimethylphenol in both samples. However, it also provided crucial insights into trace impurities not easily quantified by other methods.

  • Commercial Sample: The trace signals correspond to residual dimethyl sulfoxide (DMSO) and water, which are common in commercially supplied chemicals.

  • Synthesized Sample: The trace signals at 1.17 ppm (triplet) and 3.45 ppm (quartet) are characteristic of residual ethanol from the recrystallization solvent.

Elemental Composition: The elemental analysis results for both samples are in excellent agreement with the theoretical values for the hydrochloride salt. This confirms the correct elemental composition and successful formation of the salt, ruling out significant levels of inorganic impurities or incorrect salt stoichiometry.

Impurity Profile Rationale

The types of impurities found are directly linked to the source of the material.

G cluster_commercial Commercial Sample Impurities cluster_synthesis Synthesized Sample Impurities comm_imp Batch-to-Batch Variations By-products from Scale-up Residual Solvents (e.g., DMSO) synth_imp Unreacted Starting Material (5-Nitro-2,3-dimethylphenol) Catalyst Residues (Pd) Recrystallization Solvents (Ethanol) main 5-Amino-2,3-dimethylphenol Hydrochloride main->comm_imp Potential Sources main->synth_imp Potential Sources

Caption: Potential impurity sources for each sample type.

  • Commercial Sourcing: Large-scale industrial synthesis may involve different reagents or purification techniques compared to lab-scale preparations.[11] This can lead to unique, process-related impurities. While reputable suppliers provide high-quality material, the exact impurity profile can vary between batches.

  • In-House Synthesis: The impurity profile is directly controllable and predictable based on the synthetic route.[12] In our case, the primary risks were unreacted nitro-compound and residual ethanol. The high purity achieved demonstrates that a well-executed laboratory purification, such as recrystallization, can be highly effective at removing these specific impurities.

PART 4: Conclusion & Recommendations for Researchers

This comparative guide demonstrates that both commercial and carefully synthesized 5-Amino-2,3-dimethylphenol hydrochloride can achieve high levels of purity suitable for most research applications.

Key Takeaways:

  • Commercial Samples offer convenience and reliability with purities typically exceeding 99%. They are an excellent choice for routine synthesis and screening where project velocity is paramount. However, for sensitive applications, batch-specific analysis is recommended to identify any minor impurities.

  • In-House Synthesis provides ultimate control over the impurity profile and can yield exceptionally pure material (>99.8% in this study). This route is preferable for applications where the identity and quantity of every component must be known and controlled, such as in the development of an active pharmaceutical ingredient (API) or for use as an analytical standard. The trade-off is a greater investment in time and resources.

Final Recommendation: The choice between buying and synthesizing is not merely one of purity but of control and context. Always verify the purity of critical reagents, regardless of the source, using at least one sensitive analytical technique like HPLC or NMR. This due diligence is a cornerstone of robust and reproducible science.

References

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Research.
  • Cutting edge Techniques for Impurity Profiling in Pharmaceutical Analysis: A brief Overview. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
  • Analytical advances in pharmaceutical impurity profiling. (2016). Journal of Pharmaceutical and Biomedical Analysis.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research.
  • GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. (n.d.). MDPI.
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. (n.d.).
  • GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formul
  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023). Analytical and Bioanalytical Chemistry.
  • A Symphony of NMR Data: Enhancing Structural Elucid
  • Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. (n.d.). MDPI.
  • Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine male
  • Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis. (2015). Journal of Pharmaceutical and Biomedical Analysis.
  • Analysis of Process-Related Impurities in Oligonucleotide Products. (2025). BioPharmaSpec.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). Molecules.

Sources

A Senior Application Scientist's Guide to Validating Assay Methods for 5-Amino-2,3-dimethylphenol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of two distinct and widely applicable assay methods for the quantification of 5-Amino-2,3-dimethylphenol hydrochloride: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Potentiometric Titration. The choice of an appropriate analytical method is critical, directly impacting the accuracy of dosage forms, stability studies, and quality control of this important chemical intermediate. This document will delve into the experimental protocols, performance comparisons, and the scientific rationale behind the methodological choices, equipping you with the expertise to select and validate the most suitable assay for your specific application.

The Criticality of Method Validation

Before delving into the specific methodologies, it is paramount to understand the principles of analytical method validation. Regulatory bodies such as the International Council for Harmonisation (ICH) have established guidelines to ensure that an analytical procedure is fit for its intended purpose. Key validation parameters that will be discussed for each method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerful and versatile technique for the separation, identification, and quantification of compounds in a mixture. For 5-Amino-2,3-dimethylphenol hydrochloride, a reversed-phase HPLC method with UV detection is a highly suitable approach due to the presence of a chromophore in the molecule, allowing for sensitive detection.

Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating phenolic compounds.[1][2]

  • Mobile Phase: A gradient elution is often employed to ensure good separation. For example, a mixture of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).[3] The gradient can be optimized to achieve the best separation.

  • Flow Rate: Typically 1.0 mL/min.[1]

  • Column Temperature: Maintained at 30°C for reproducible retention times.[1]

  • Detection Wavelength: Determined by acquiring the UV spectrum of 5-Amino-2,3-dimethylphenol hydrochloride. A wavelength of maximum absorbance, likely in the range of 210-320 nm, should be selected for quantification.[4]

  • Injection Volume: 10-20 µL.[1][2]

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of 5-Amino-2,3-dimethylphenol hydrochloride reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase diluent (e.g., a 50:50 mixture of Solvent A and B).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 µg/mL to 100 µg/mL. This range should encompass the expected concentration of the analyte in the samples.

  • Sample Preparation: Accurately weigh the sample containing 5-Amino-2,3-dimethylphenol hydrochloride, dissolve it in the diluent, and dilute to a concentration that falls within the calibration range. Filtration of the final solution through a 0.45 µm filter is recommended before injection to protect the column.

3. Validation Procedure:

  • Specificity: Inject the diluent, a placebo (if applicable), and a solution of the analyte to demonstrate that there are no interfering peaks at the retention time of 5-Amino-2,3-dimethylphenol hydrochloride.

  • Linearity: Inject the calibration standards in triplicate and plot the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.[5]

  • Accuracy (Recovery): Spike a placebo or a known concentration of the sample with known amounts of the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should typically be within 98-102%.[2][5]

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.[5]

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD should be ≤ 2%.

  • Robustness: Deliberately vary parameters such as the mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) to assess the impact on the results. The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits.

HPLC-UV Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Stock Solution Calibration Prepare Calibration Standards Standard->Calibration Inject Inject into HPLC System Calibration->Inject Sample Prepare Sample Solution Sample->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for HPLC-UV analysis of 5-Amino-2,3-dimethylphenol hydrochloride.

Method 2: Potentiometric Titration

Potentiometric titration is a classic and robust analytical technique that can be highly accurate and precise for the assay of ionizable substances like 5-Amino-2,3-dimethylphenol hydrochloride. This method relies on the neutralization reaction of the amine hydrochloride with a standard base, and the endpoint is determined by monitoring the change in potential (voltage) of a suitable electrode system.

Experimental Protocol: Potentiometric Titration

1. Instrumentation and Reagents:

  • Potentiometric Titrator: An automatic or manual titrator equipped with a pH electrode or a suitable combination electrode.

  • Standardized Titrant: 0.1 M Sodium Hydroxide (NaOH), accurately standardized against a primary standard like potassium hydrogen phthalate (KHP).

  • Solvent: A suitable solvent to dissolve the sample, such as a mixture of water and ethanol, to ensure complete dissolution of the analyte.

2. Titration Procedure:

  • Sample Preparation: Accurately weigh a quantity of the 5-Amino-2,3-dimethylphenol hydrochloride sample and dissolve it in a suitable volume of the chosen solvent in a titration vessel.

  • Titration: Immerse the pH electrode in the sample solution and start the titration with the standardized 0.1 M NaOH solution. Add the titrant in small increments, especially near the equivalence point. Record the volume of titrant added and the corresponding potential (mV) or pH reading.

  • Endpoint Determination: The endpoint of the titration is the point of maximum inflection on the titration curve (a plot of potential/pH versus the volume of titrant added). This can be determined graphically from the first or second derivative of the titration curve.

3. Validation Procedure:

  • Specificity: While titration is less specific than chromatography, specificity can be demonstrated by ensuring that other components in the sample matrix do not have acidic or basic properties that would interfere with the titration of the analyte.

  • Linearity: Titrate different accurately weighed amounts of the reference standard. Plot the volume of titrant consumed against the mass of the standard. A linear relationship with a correlation coefficient (R²) ≥ 0.999 should be observed.

  • Accuracy (Recovery): Analyze samples of a known concentration or spike a placebo with a known amount of the reference standard. The recovery should be within 98-102%.

  • Precision (Repeatability): Perform at least six replicate titrations of a homogeneous sample. The RSD of the results should be ≤ 1%.

  • Robustness: Evaluate the effect of small variations in solvent composition and temperature on the titration results.

Potentiometric Titration Workflow

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Standardize Standardize Titrant (NaOH) Titrate Titrate with Standardized NaOH Standardize->Titrate Sample Prepare Sample Solution Sample->Titrate Record Record Volume and Potential/pH Titrate->Record Plot Plot Titration Curve Record->Plot Endpoint Determine Equivalence Point Plot->Endpoint Calculate Calculate Analyte Concentration Endpoint->Calculate

Caption: Workflow for potentiometric titration of 5-Amino-2,3-dimethylphenol hydrochloride.

Performance Comparison

Validation ParameterHPLC-UVPotentiometric TitrationRationale and Insights
Specificity HighModerateHPLC excels at separating the analyte from impurities and degradation products, offering superior specificity. Titration's specificity is dependent on the absence of other acidic or basic interferents.
Linearity (R²) ≥ 0.999[5]≥ 0.999Both methods can demonstrate excellent linearity over a defined concentration range.
Accuracy (% Recovery) 98.0 - 102.0%[2][5]98.0 - 102.0%When properly validated, both methods can provide highly accurate results.
Precision (% RSD) ≤ 2.0%[5]≤ 1.0%Potentiometric titration can often achieve higher precision due to the larger sample sizes typically used and the direct measurement of a stoichiometric reaction.
Sensitivity (LOD/LOQ) Low (µg/mL to ng/mL)[5]Higher (mg/mL)HPLC is significantly more sensitive, making it suitable for trace analysis and impurity profiling. Titration is best suited for the assay of bulk material.
Sample Throughput Moderate to HighLow to ModerateWith an autosampler, HPLC can analyze a large number of samples unattended. Titration is generally a more manual and time-consuming process per sample.
Cost & Complexity HighLowHPLC instrumentation is a significant capital investment and requires skilled operators. Titration equipment is less expensive and the technique is simpler to perform.

Conclusion and Recommendations

Both HPLC-UV and potentiometric titration are valid and reliable methods for the assay of 5-Amino-2,3-dimethylphenol hydrochloride, each with its own set of advantages and disadvantages.

HPLC-UV is the recommended method when:

  • High specificity is required, especially for stability-indicating assays where the presence of degradation products is a concern.

  • High sensitivity is necessary for the analysis of low-concentration samples or for impurity profiling.

  • High sample throughput is needed in a quality control environment.

Potentiometric titration is a suitable alternative when:

  • Assaying high-purity bulk material where interfering substances are not expected.

  • A simple, cost-effective, and highly precise method is required.

  • Access to sophisticated HPLC instrumentation is limited.

Ultimately, the choice of method should be based on a thorough risk assessment of the intended application, the available resources, and the specific requirements of the analysis. A comprehensive validation study, following ICH guidelines, is essential to ensure the chosen method is fit for its purpose and generates data that is both accurate and reliable.

References

  • BenchChem. (2025). Cross-validation of analytical methods for phenolic compounds.
  • ResearchGate. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Retrieved from [Link]

  • PubMed. (2013). Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS. Retrieved from [Link]

  • Malaysian Journal of Fundamental and Applied Sciences. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Retrieved from [Link]

  • PMC. (2024). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. Retrieved from [Link]

  • Digital Repository. The potentiometric titration of p-aminophenol with ceric sulfate. Retrieved from [Link]

  • ResearchGate. (2008). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Retrieved from [Link]

  • Royal Society of Chemistry. The quantitative analysis of various formulations of paracetamol. Retrieved from [Link]

  • PubMed. (1998). Quantitative colorimetric determination of urinary p-aminophenol with an automated analyzer. Retrieved from [Link]

  • PubMed. (1976). Spectrophotometric determination of p-aminophenol alone or in the presence of acetaminophen. Retrieved from [Link]

  • U.S. Food and Drug Administration. REVIEW MEMORANDUM. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2012). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Retrieved from [Link]

  • Agilent. Amino Acid Analysis. Retrieved from [Link]

  • PMC. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]

  • Agilent. Agilent Biocolumns Application Compendium - Amino Acid Analysis. Retrieved from [Link]

  • Scientific Research Publishing. (2012). A Validated Stability Indicating LC Method for Amlexanox in Bulk Drugs. Retrieved from [Link]

  • Agilent. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • PMC. (2022). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Retrieved from [Link]

  • MDPI. (2018). Identification, Characterization and Quantification of Process-Related and Degradation Impurities in Lisdexamfetamine Dimesylate: Identifiction of Two New Compounds. Retrieved from [Link]

  • ResearchGate. Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives (Nα-PADs) of Natural and Unnatural Amino Acids: Analytical Strategy to Key Starting Materials of Therapeutic Peptides. Retrieved from [Link]

Sources

Comparative Guide: UV-Vis Spectral Analysis of Dimethylphenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethylphenols (DMPs), or xylenols, serve as critical intermediates in the synthesis of antioxidants, pharmaceuticals, and polyphenylene oxide resins.[1] While structurally similar, the six isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-DMP) exhibit distinct physicochemical behaviors driven by the positional effects of the methyl groups.[1]

This guide provides a technical comparison of the UV-Vis spectral characteristics of key DMP isomers. Unlike simple phenols, DMPs display unique solvatochromic and pH-dependent shifts governed by steric hindrance (ortho-effect) and hyperconjugation . This document outlines the theoretical basis, provides comparative data, and establishes a self-validating experimental protocol for isomeric differentiation.

Theoretical Framework: Electronic & Steric Drivers

To interpret the spectra correctly, one must understand the causality behind the absorption bands.

The Auxochromic Effect

The hydroxyl (-OH) group is a strong auxochrome.[2] Through mesomeric interaction (+M), it pushes electron density into the benzene ring, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This narrows the HOMO-LUMO gap, causing a bathochromic (red) shift relative to benzene.

Methyl Group Hyperconjugation

Methyl groups are weak electron donors via induction (+I) and hyperconjugation.

  • General Rule: Adding methyl groups further red-shifts the primary absorption band (

    
    ) and increases molar absorptivity (
    
    
    
    ).
  • The 2,6-DMP Anomaly: In 2,6-dimethylphenol, two methyl groups flank the hydroxyl group. This creates steric inhibition of resonance . The methyl groups force the -OH bond out of planarity with the ring or prevent solvent molecules from effectively hydrogen-bonding with the phenolic oxygen. This often results in a slight hypsochromic (blue) shift or intensity reduction compared to sterically unhindered isomers like 3,5-DMP.

Comparative Data Analysis

The following data aggregates spectral behaviors in neutral (methanol/water) and basic (0.1 M NaOH) media.

Table 1: Spectral Characteristics of Key DMP Isomers
IsomerStructure

(Neutral)

(Basic, pH > 12)
pKa (

)
Key Spectral Feature
Phenol (Ref)

270 nm287 nm9.99Baseline reference.
2,4-DMP Ortho/Para280 nm296 nm10.60Strong bathochromic shift due to p-methyl hyperconjugation.
2,6-DMP Di-Ortho268 - 271 nm288 nm10.59Steric Effect: Blue-shifted relative to 2,4-DMP. Lower sensitivity to solvent polarity.
3,5-DMP Di-Meta272 nm290 nm10.15Most acidic DMP. Spectrum closely resembles 3-cresol.
3,4-DMP Meta/Para280 nm298 nm10.36Broad absorption band; highest

among isomers.

Note on Molar Absorptivity (


):  Typical 

values for the primary band (B-band) range from 3.1 to 3.3 (

). 2,4-DMP generally exhibits higher intensity than 2,6-DMP due to better conjugation.
Solvatochromism
  • Non-Polar Solvents (Cyclohexane): Fine vibrational structure is visible (the "fingers" of the benzenoid band).

  • Polar Protic Solvents (Methanol/Water): Vibrational structure is smoothed out due to H-bonding.

  • Differentiation Tip: 2,6-DMP retains more vibrational structure in methanol than 3,5-DMP because the ortho-methyl groups shield the oxygen from solvent interaction.

Mechanistic Logic Diagram

The following diagram illustrates the logical flow from chemical structure to observed spectral shift.

SpectralLogic Substituent Methyl Substitution Position Position (Ortho/Meta/Para) Substituent->Position Effect Electronic Effect Position->Effect Para (2,4-DMP) Position->Effect Di-Ortho (2,6-DMP) Position->Effect High pH (>12) Shift Spectral Outcome Effect->Shift +I / +M Effect (Red Shift) Effect->Shift Steric Hindrance (Blue Shift vs Para) Effect->Shift Ionization to Phenolate (Strong Red Shift + Intensity)

Figure 1: Decision tree illustrating how structural variations in DMPs translate to UV-Vis spectral shifts.

Experimental Protocol: Self-Validating Isomer Analysis

Objective: To distinguish between 2,4-DMP and 2,6-DMP using UV-Vis spectroscopy via the "pH-Shift Method."

Reagents & Equipment
  • Solvent A: Methanol (HPLC Grade).

  • Solvent B: 0.1 M NaOH (aq).

  • Solvent C: 0.1 M HCl (aq).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth

    
     1 nm).
    
  • Cuvettes: Quartz, 10 mm pathlength (Matched pair).

Step-by-Step Methodology

Step 1: Baseline Correction (The Zero Check)

  • Fill both sample and reference cuvettes with Solvent A.

  • Run a baseline scan (200–400 nm).

  • Validation Criteria: Absorbance must be

    
     A across the range.
    

Step 2: Stock Solution Preparation

  • Prepare a

    
     stock solution of the DMP derivative in Methanol.
    
  • Validation Criteria: Ensure complete dissolution; sonicate if necessary (2,4-DMP is a solid at room temp).

Step 3: Neutral Scan

  • Dilute stock to

    
     using Methanol.
    
  • Scan from 200 to 400 nm.

  • Record

    
     and Absorbance (
    
    
    
    ).

Step 4: Ionization Scan (The Bathochromic Test)

  • Add

    
     of 1 M NaOH to the cuvette (making the solution basic). Invert to mix.
    
  • Scan immediately.

  • Observation: The peak will shift to the red (longer wavelength) and increase in intensity.[2]

  • Differentiation:

    • 2,4-DMP:

      
       (280 
      
      
      
      296 nm).
    • 2,6-DMP:

      
       (270 
      
      
      
      288 nm), but the absolute position remains below 290 nm.

Step 5: Isosbestic Point Validation

  • Overlay the Neutral and Basic scans.

  • Validation Criteria: The two curves must intersect at a distinct "isosbestic point" (typically near 275 nm). A clean intersection confirms that only two species (phenol and phenolate) are present, validating the purity of the sample.

Workflow Visualization

Workflow Start Start: Sample Prep Baseline Baseline Correction (Solvent Only) Start->Baseline ScanNeutral Scan Neutral (Methanol) Baseline->ScanNeutral Check1 Check: Is A < 1.0? ScanNeutral->Check1 Dilute Dilute Sample Check1->Dilute No (Too Conc.) AddBase Add NaOH (Induce Ionization) Check1->AddBase Yes Dilute->ScanNeutral ScanBasic Scan Basic (Phenolate Form) AddBase->ScanBasic Overlay Overlay Spectra Check Isosbestic Point ScanBasic->Overlay

Figure 2: Operational workflow for UV-Vis analysis, ensuring Beer-Lambert compliance (A < 1.0) and spectral validation.

Application in Drug Development

In pharmaceutical synthesis, 2,6-DMP is a precursor for anti-arrhythmic drugs (e.g., Mexiletine). The presence of 2,4-DMP is a critical impurity.

  • Challenge: HPLC can separate them, but UV detection requires selecting a wavelength where the response factor difference is minimized or maximized depending on the goal.

  • Recommendation: For quantifying 2,4-DMP impurity in a 2,6-DMP bulk, monitor at 296 nm in basic media . 2,4-DMP absorbs strongly here, while 2,6-DMP absorption is declining, maximizing the signal-to-noise ratio for the impurity.

References

  • NIST Chemistry WebBook. Phenol, 2,6-dimethyl- UV/Visible Spectrum. National Institute of Standards and Technology.[3][4] [Link]

  • NIST Chemistry WebBook. Phenol, 2,4-dimethyl- UV/Visible Spectrum. National Institute of Standards and Technology.[3][4] [Link]

  • PubChem. 2,6-Dimethylphenol Compound Summary (pKa and Physical Properties). National Library of Medicine. [Link]

  • U.S. EPA. Ambient Water Quality Criteria for 2,4-dimethylphenol. (Toxicity and Chemical Properties).[5] [Link]

  • Bordwell pKa Table. Acidities of Phenols. Organic Chemistry Data. [Link]

Sources

Safety Operating Guide

Handling 5-Amino-2,3-dimethylphenol Hydrochloride: A Safety & Operational Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hazard Profile

5-Amino-2,3-dimethylphenol hydrochloride is a specialized intermediate often used in the synthesis of heterocyclic dyes and pharmaceutical scaffolds.[1] While specific Safety Data Sheets (SDS) for this exact isomer are often generic, a Structure-Activity Relationship (SAR) analysis mandates that we treat this compound with the high-caution protocols reserved for substituted aminophenols .

As a Senior Application Scientist, I advise treating this substance as a dual-threat hazard :

  • Phenolic Moiety: Carries the risk of protein denaturation and rapid transdermal toxicity.

  • Hydrochloride Salt: Increases water solubility, facilitating rapid uptake across mucous membranes and creating acidic dusts that are severely irritating to the respiratory tract.

Core Hazard Classifications (Derived)
  • Acute Toxicity (Oral/Dermal): Category 3 or 4.

  • Skin Corrosion/Irritation: Category 1B (Potential for chemical burns due to acidic phenolic nature).

  • Serious Eye Damage: Category 1 (Irreversible damage risk).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

Hierarchy of Controls & Engineering Defense

Before PPE is donned, engineering controls must be the primary defense. The hydrochloride salt form is often hygroscopic and prone to static, creating fine dust during weighing.

Engineering Control Matrix
Control LevelRequirementScientific Rationale
Primary Containment Chemical Fume Hood Mandatory.[1][2] Face velocity must be 80–100 fpm . Prevents inhalation of acidic dusts and amine vapors.
Static Control Ionizing Bar / Anti-static Gun The HCl salt is prone to triboelectric charging. Static discharge can scatter toxic powder.
Surface Protection Disposable Bench Liners Absorbent backing with plastic bottom prevents phenolic residues from soaking into bench surfaces.

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. Phenolic compounds can permeate standard nitrile gloves rapidly. The following PPE selection is based on permeation resistance data for aminophenols.

PPE Specifications
Body AreaRecommended EquipmentTechnical Specification & "Why"
Hand Protection Double Gloving Strategy Inner: 4 mil Nitrile (Dexterity). Outer: 5-8 mil Nitrile or Neoprene (Barrier). Why: Phenols can anesthetize nerve endings; you may not feel a burn until damage is done. Double gloving provides a "breakthrough" buffer.
Eye Protection Chemical Splash Goggles ANSI Z87.1+ D3 (Dust/Splash) rated. Why: Safety glasses are insufficient against airborne hydrochloride dust, which forms hydrochloric acid upon contact with ocular moisture.
Respiratory N95 or P100 Respirator Required only if weighing outside a fume hood (not recommended) or during spill cleanup. Why: Particulates are the primary vector.
Body Defense Tyvek® Sleeves or Lab Coat 100% Cotton or chemically resistant synthetic. Why: Avoid synthetic blends that melt. Use Tyvek sleeves to bridge the gap between glove and coat cuff.

Operational Protocol: Safe Handling Workflow

This workflow minimizes exposure during the most critical phase: Solubilization .

HandlingWorkflow Start Start: Weighing Check Check Airflow (>80 fpm) Start->Check Weigh Weigh in Hood (Anti-static) Check->Weigh Safe Solvent Add Solvent (Slow Addition) Weigh->Solvent Dissolve Dissolution (Exothermic Check) Solvent->Dissolve Monitor Heat Waste Waste Disposal Dissolve->Waste Post-Exp

Figure 1: Operational workflow for handling 5-Amino-2,3-dimethylphenol hydrochloride, emphasizing the critical dissolution step.

Step-by-Step Methodology
  • Pre-Weighing Setup:

    • Place the balance inside the fume hood.

    • Line the immediate area with a chemically resistant mat.

    • Critical: Have a container of saturated sodium bicarbonate solution nearby to neutralize immediate spills (acidic salt).

  • Weighing & Transfer:

    • Wear double gloves.

    • Use a disposable anti-static weighing boat.

    • Technique: Do not tap the spatula against the boat; this launches dust. Roll the spatula gently to deposit the solid.

  • Solubilization (The Exotherm Risk):

    • Solvent Choice: Water, Methanol, or DMSO.

    • Action: Add the solid to the solvent, not vice-versa, to control potential heat generation (heat of solution for HCl salts can be noticeable).

    • Observation: The solution may be acidic (pH < 4). If buffering is required, add base slowly to prevent precipitation of the free base (5-Amino-2,3-dimethylphenol), which is less soluble in water than the salt.[1]

Emergency Response & Spill Management

Self-Validating System: Your emergency kit must be specific to phenols, not just general acids.

  • Skin Contact:

    • Immediate: Drench with water for 15 minutes.[3]

    • Secondary: If available, use a Polyethylene Glycol (PEG 300 or 400) spray. PEG solubilizes phenols better than water, removing them from the skin layers.

  • Spill Cleanup:

    • Isolate the area (Close hood sash).

    • Cover spill with Dry Sand or Vermiculite (Avoid paper towels; phenols can react with cellulose).

    • Scoop into a wide-mouth jar.

    • Label as "Toxic Acidic Organic Solid."

Disposal & Waste Streams

Disposal must comply with RCRA guidelines for toxic organics.

Waste StreamClassificationContainer TypeNotes
Solid Waste Toxic Organic Solid HDPE Wide-Mouth JarIncludes contaminated gloves, weighing boats, and spill debris.[1]
Liquid Waste Acidic Organic Liquid Glass or HDPE BottleDo not mix with oxidizing acids (Nitric/Perchloric) to prevent nitration (explosion risk).
Sharps Chemically Contaminated Rigid Red ContainerNeedles used with this compound must not be recapped.

References

  • PubChem. (n.d.). Compound Summary: Aminophenol Derivatives. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Phenol. United States Department of Labor. Retrieved from [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.